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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Cyclopropoxy-5-iodoaniline for drug design

The Strategic Application of 2-Cyclopropoxy-5-iodoaniline in Modern Drug Design: A Physicochemical and Synthetic Whitepaper Executive Summary In contemporary medicinal chemistry, the selection of starting scaffolds dicta...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 2-Cyclopropoxy-5-iodoaniline in Modern Drug Design: A Physicochemical and Synthetic Whitepaper

Executive Summary

In contemporary medicinal chemistry, the selection of starting scaffolds dictates the trajectory of a drug discovery campaign. As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that offer both immediate synthetic utility and long-term pharmacokinetic benefits. 2-Cyclopropoxy-5-iodoaniline (CAS: 1243406-30-5)[1] represents a masterclass in rational scaffold design. By integrating a hydrogen-bonding aniline, a metabolically robust cyclopropoxy ether, and a highly reactive iodine atom, this molecule serves as a privileged core for developing targeted therapies, particularly kinase inhibitors[2].

Physicochemical Profiling & Structural Causality

To fully leverage this molecule, we must analyze its quantitative physicochemical properties and the causality behind its structural motifs.

Table 1: Quantitative Physicochemical Properties of 2-Cyclopropoxy-5-iodoaniline

PropertyValueDrug Design Implication
CAS Number 1243406-30-5[1]Unique identifier for procurement and IP tracking.
Molecular Formula C9H10INO[3]Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 275.09 g/mol [3]Maintains ligand efficiency (LE) during fragment growing.
H-Bond Donors 1 (-NH2)Essential for hinge-region binding in kinase targets.
H-Bond Acceptors 1 (-O-)Engages in dipole interactions; conformationally restricted.
Topological Polar Surface Area 35.24 ŲExcellent membrane permeability profile (well below the 140 Ų limit).

Mechanistic Causality in Drug Design:

  • The Cyclopropoxy Group: Why choose a cyclopropoxy group over a standard methoxy or ethoxy ether? The causality lies in metabolic stability and lipophilic efficiency (LipE). The cyclopropyl ring possesses unique sp²-like character, which increases the C-H bond dissociation energy to approximately 106 kcal/mol (compared to 98 kcal/mol for standard alkyl chains)[4]. This fundamental electronic shift drastically reduces the molecule's susceptibility to cytochrome P450-mediated oxidative dealkylation[5]. Furthermore, the rigid geometry of the cyclopropyl ring locks the ether oxygen into a preferred vector, optimizing interactions within hydrophobic sub-pockets without paying a high entropic penalty upon binding ()[4].

  • The Iodine Atom (C5 Position): Iodine is a highly polarizable halogen capable of forming strong, directional halogen bonds (via its σ-hole) with backbone carbonyls in protein binding sites. Synthetically, it is the ultimate handle for late-stage transition-metal catalysis, offering superior oxidative addition rates compared to bromides or chlorides.

  • The Aniline Moiety (C1 Position): The primary amine acts as a classical hinge-binding motif, capable of forming critical bidentate hydrogen bonds with the kinase domain backbone.

StructuralRationale Compound 2-Cyclopropoxy-5-iodoaniline (Core Scaffold) Aniline Aniline Moiety (-NH2) • H-bond Donor • Hinge Binder • Amide/Urea Formation Compound->Aniline Cyclopropoxy Cyclopropoxy Group • High C-H BDE (106 kcal/mol) • Metabolic Stability • Enhanced LipE Compound->Cyclopropoxy Iodine Iodine Atom (-I) • Halogen Bonding (σ-hole) • Cross-Coupling Handle • Late-Stage Diversification Compound->Iodine

Fig 1. Logical relationship of structural motifs in 2-Cyclopropoxy-5-iodoaniline.

Synthetic Workflows and Self-Validating Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. A protocol is only as reliable as its in-process controls. The differential reactivity between the aniline nitrogen and the aryl iodide in 2-Cyclopropoxy-5-iodoaniline allows for orthogonal functionalization. Below is a field-proven methodology for a Suzuki-Miyaura cross-coupling that leverages the C5-iodine while preserving the aniline for subsequent derivatization.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

  • Step 1: Reaction Assembly. In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-Cyclopropoxy-5-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Step 2: Solvent Addition. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic nature ensures the inorganic base remains soluble while maintaining the organic substrates in the active catalytic cycle, preventing catalyst precipitation.

  • Step 3: Execution. Heat the mixture to 90 °C for 4-6 hours with vigorous stirring.

  • Step 4: In-Process Self-Validation. Monitor the reaction via LC-MS. The absolute validation trigger is the complete disappearance of the m/z 276 [M+H]⁺ peak (representing the starting material) and the emergence of the target biaryl mass. Because the C-I bond undergoes oxidative addition orders of magnitude faster than C-N or C-O bonds, chemoselectivity is inherently guaranteed if the catalyst loading is precise.

  • Step 5: Isolation. Cool the reaction to room temperature, filter through a Celite pad to remove palladium black, extract with ethyl acetate, and purify via silica gel flash chromatography.

SyntheticWorkflow Start 2-Cyclopropoxy- 5-iodoaniline Reaction Suzuki Coupling (90°C, Dioxane/H2O) Start->Reaction Reagents Arylboronic Acid, Pd(dppf)Cl2, K2CO3 Reagents->Reaction Validation LC-MS Monitoring (Loss of m/z 276) Reaction->Validation Product Biaryl Aniline Intermediate Validation->Product If >95% conversion

Fig 2. Self-validating Suzuki-Miyaura cross-coupling workflow.

Applications in Targeted Therapies

The integration of cyclopropyl ethers into aromatic scaffolds has driven breakthroughs in targeted therapies, such as the development of highly selective ALK and MEK inhibitors ()[2]. When 2-Cyclopropoxy-5-iodoaniline is utilized, the resulting biaryl anilines can be readily converted into ureas or amides. The cyclopropoxy group effectively occupies the ribose-binding pocket or adjacent hydrophobic clefts of kinases, providing a massive boost to target selectivity while shielding the core from enzymatic degradation[5].

Conclusion

2-Cyclopropoxy-5-iodoaniline is not merely a chemical intermediate; it is a strategically designed vector for drug discovery. By understanding the physicochemical causality of its functional groups and employing self-validating synthetic protocols, researchers can rapidly access complex, metabolically stable chemical space.

References

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: Journal of Organic Chemistry (via PubMed / PMC) URL: [Link]

  • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design Source: Journal of Medicinal Chemistry (via PubMed / PMC) URL: [Link]

  • Title: Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors Source: ACS Medicinal Chemistry Letters (via PubMed / PMC) URL: [Link]

Sources

Exploratory

In Silico Prediction and Empirical Validation Workflows for the Physicochemical Properties of 2-Cyclopropoxy-5-iodoaniline

Executive Summary 2-Cyclopropoxy-5-iodoaniline is a highly functionalized, halogenated aniline derivative that serves as a critical structural motif in the development of targeted therapeutics, particularly kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxy-5-iodoaniline is a highly functionalized, halogenated aniline derivative that serves as a critical structural motif in the development of targeted therapeutics, particularly kinase inhibitors. In early-stage drug discovery, the acid-base dissociation constant (pKa ) and the octanol-water partition coefficient (logP ) are the foundational metrics that dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Because empirical data for novel or highly specific scaffolds is often absent from public databases, scientists must rely on rigorous in silico predictive models grounded in physical organic chemistry, followed by robust empirical validation. This whitepaper details the theoretical causality behind the predicted pKa and logP values of 2-Cyclopropoxy-5-iodoaniline and provides the self-validating experimental protocols required to measure them in the laboratory.

Theoretical Framework & In Silico Predictions

The physicochemical behavior of 2-Cyclopropoxy-5-iodoaniline is governed by the thermodynamic interplay of its core aniline ring and its two substituents: a meta-iodo group and an ortho-cyclopropoxy group.

pKa Prediction via Hammett Additivity

The pKa of the conjugate acid of unsubstituted aniline is 4.63[1]. The addition of substituents alters the electron density on the primary amine nitrogen, shifting the thermodynamic equilibrium of protonation.

  • The Meta-Iodo Effect: Halogens at the meta position exert a strong electron-withdrawing inductive effect (-I) without the counteracting resonance (+M) seen at the para position. This withdraws electron density from the amine, stabilizing the unprotonated free base and significantly lowering the pKa. Empirical data for 3-iodoaniline shows a pKa of 3.58[2], yielding a Hammett shift of approximately -1.05 units.

  • The Ortho-Cyclopropoxy Effect: Alkoxy groups at the ortho position present a complex electronic environment. The oxygen lone pairs offer an electron-donating resonance effect (+M), while the oxygen's electronegativity exerts an inductive pull (-I). Furthermore, the steric bulk of the cyclopropyl ring forces the amine out of perfect planarity, slightly disrupting its own resonance with the aromatic ring. Using 2-methoxyaniline (pKa = 4.53) as a proxy[3], the net effect of an ortho-alkoxy group is a very slight reduction in basicity (shift of ~ -0.10 units).

Assuming linear free-energy additivity[1], the predicted pKa is calculated as:


 
logP Prediction via Hansch-Leo Constants

Lipophilicity is additive based on the hydrophobic surface area and polarizability of the molecule's functional groups.

  • Base Scaffold: Aniline has a baseline logP of 0.90.

  • Iodine Contribution: Iodine is a large, highly polarizable atom that drastically increases lipophilicity. The logP of 3-iodoaniline is 2.74[4], indicating a

    
     contribution of +1.84.
    
  • Cyclopropoxy Contribution: While a methoxy group adds ~0.28 to the logP (2-methoxyaniline logP = 1.18)[5], the cyclopropoxy group is significantly more lipophilic due to the increased hydrocarbon mass and the unique hydrophobic characteristics of the strained cyclopropyl ring[6]. The estimated

    
     contribution is +1.16.
    

 
Summary of Predicted Properties

Table 1: Summary of predicted physicochemical properties and substituent contributions.

PropertyBase Value (Aniline)Substituent ContributionPredicted ValueConfidence Level
pKa 4.63-1.05 (m-Iodo), -0.10 (o-Cyclopropoxy)~3.5 High (Hammett Additivity)
logP 0.90+1.84 (m-Iodo), +1.16 (o-Cyclopropoxy)~3.9 High (Hansch-Leo Pi)

Mechanistic Pathways & Workflows

To visualize the causality behind the pKa shift and the subsequent experimental validation workflow, refer to the following system diagrams.

G A 2-Cyclopropoxy-5-iodoaniline (Base Molecule) B 5-Iodo Substituent (Meta Position) A->B C 2-Cyclopropoxy Substituent (Ortho Position) A->C D Strong -I Effect (Electron Withdrawing) B->D E Competing +M / -I Effects & Steric Hindrance C->E F Decreased Electron Density on Amine Nitrogen D->F E->F G Predicted pKa ≈ 3.5 (Weakened Basicity) F->G

Fig 1: Mechanistic pathway of substituent electronic effects dictating the pKa of the compound.

G Step1 1. Prepare Reference Set (Known logP compounds) Step3 3. RP-HPLC Analysis (C18 Column, Isocratic Mobile Phase) Step1->Step3 Step2 2. Prepare Analyte (2-Cyclopropoxy-5-iodoaniline) Step2->Step3 Step4 4. Measure Retention Times (tr) & Calculate Capacity Factors (k') Step3->Step4 Step5 5. Construct Calibration Curve (log k' vs. known logP) Step4->Step5 Step6 6. Interpolate Analyte logP (Predicted: ~3.9) Step5->Step6

Fig 2: Step-by-step empirical validation workflow for logP determination using RP-HPLC.

Empirical Validation Protocols

Because 2-Cyclopropoxy-5-iodoaniline is predicted to be highly lipophilic (logP ~3.9) and weakly basic (pKa ~3.5), standard aqueous techniques will fail due to compound precipitation. The following protocols are engineered to bypass these physical limitations.

Protocol 1: Cosolvent Potentiometric Titration for pKa Determination

Causality: A logP of 3.9 dictates that the neutral free base will precipitate in pure water. We must perform the titration in a series of methanol/water mixtures and extrapolate back to 0% organic solvent using the Yasuda-Shedlovsky method.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 mM solution of 2-Cyclopropoxy-5-iodoaniline in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of the sample to ~1.5 using standardized 0.1 M HCl. Rationale: This ensures the aniline nitrogen is >99% protonated at the start of the titration.

  • Titration: Under a continuous argon or nitrogen purge (to prevent

    
     absorption), titrate the solution with standardized 0.1 M KOH using an automated potentiometric titrator equipped with a glass pH electrode at 25.0 ± 0.1 °C.
    
  • Data Acquisition: Record the pH versus the volume of titrant added. Identify the inflection point using a first-derivative plot or Gran plot analysis. The pH at the half-equivalence point represents the apparent pKa (

    
    ) in that specific cosolvent mixture.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the measured

    
     against 
    
    
    
    (where
    
    
    is the dielectric constant of the specific methanol/water mixture). The y-intercept of this linear regression yields the true aqueous pKa.
Protocol 2: RP-HPLC Determination of logP (OECD 117)

Causality: The traditional shake-flask method is highly prone to emulsion formation and phase-impurity errors for compounds with logP > 3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a self-validating, high-throughput alternative that correlates chromatographic retention with lipophilicity.

Step-by-Step Methodology:

  • Reference Calibration: Select a minimum of six reference compounds (e.g., substituted anilines and benzenes) with known, highly accurate logP values spanning from 1.0 to 5.0.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Buffer the aqueous portion to pH 7.4 using a 10 mM phosphate buffer. Rationale: At pH 7.4, 2-Cyclopropoxy-5-iodoaniline (pKa ~3.5) will be >99.9% in its neutral, unprotonated state, ensuring we are measuring the true partition coefficient (logP) rather than the distribution coefficient (logD).

  • Chromatographic Run: Inject the reference compounds and the analyte onto a standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min. Detect eluting peaks using a UV-Vis diode array detector at 254 nm.

  • Capacity Factor Calculation: Determine the dead time (

    
    ) by injecting an unretained marker (e.g., uracil or thiourea). Calculate the capacity factor (
    
    
    
    ) for all compounds using the equation:
    
    
    , where
    
    
    is the retention time.
  • Interpolation: Plot

    
     of the reference compounds against their known literature logP values. Perform a linear regression to establish the calibration curve. Input the 
    
    
    
    of 2-Cyclopropoxy-5-iodoaniline into the linear equation to empirically determine its logP.

Strategic Implications for Drug Development

The predicted pKa of ~3.5 and logP of ~3.9 for 2-Cyclopropoxy-5-iodoaniline have profound implications for its use as a pharmaceutical scaffold:

  • Absorption & Permeability: A logP of 3.9 falls within the optimal range for passive transcellular membrane permeability (Lipinski's Rule of 5). However, because the pKa is 3.5, the molecule will be predominantly neutral in both the acidic environment of the stomach (pH 1.5-3.5) and the neutral environment of the intestines (pH 6.5-7.5). While this guarantees excellent membrane crossing, it poses a severe risk for solubility-limited absorption.

  • Formulation Strategy: The weak basicity means that standard salt formation (e.g., hydrochloride salts) may be thermodynamically unstable and prone to disproportionation upon exposure to moisture. Formulators will likely need to rely on amorphous solid dispersions (ASDs) or lipid-based formulations to maintain adequate exposure in vivo.

References

  • PubChem: 2-Methoxyaniline (CID 7000) . National Center for Biotechnology Information. Used for baseline ortho-alkoxy pKa and logP proxy data. 3

  • ChemicalBook: 3-Iodoaniline . Chemical property database. Used for meta-iodo pKa empirical data. 2

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines . The Journal of Organic Chemistry, ACS Publications. Used for Hammett additivity principles and baseline aniline pKa. 1

  • Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. PMC, National Institutes of Health. Used for structural lipophilicity and cyclopropoxy

    
     contributions. 6
    
  • 2-Methoxyaniline SDS, 90-04-0 Safety Data Sheets . ECHEMI. Used for secondary verification of ortho-methoxy lipophilicity contributions. 7

  • 3-Iodoaniline(626-01-7)MSDS Melting Point Boiling Density Storage . ChemicalBook. Used for meta-iodo logP empirical data.4

Sources

Foundational

The Cyclopropoxy Group: A Guide to its Unique Electronic Influence on Aniline Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The "Schizophrenic" Nature of a Strained Ring In the landscape of functional groups used in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Schizophrenic" Nature of a Strained Ring

In the landscape of functional groups used in medicinal chemistry and materials science, the cyclopropyl moiety stands out for its unique structural and electronic properties.[1] Its three-membered ring is inherently strained, leading to C-C bonds with significant p-character, often described as having partial double-bond nature.[1][2] When incorporated as a cyclopropoxy group (-O-c-Pr), this strained carbocycle, linked via an oxygen atom, imparts a fascinating and dichotomous electronic influence on adjacent aromatic systems like aniline.

This guide provides an in-depth analysis of the electronic effects of the cyclopropoxy group on aniline derivatives. We will explore how its dual nature—acting simultaneously as an inductive electron-withdrawing and a resonance electron-donating group—modulates the physicochemical properties, spectroscopic signatures, and chemical reactivity of the aniline core.[1] Understanding these nuanced effects is paramount for professionals engaged in molecular design and the optimization of lead compounds.

The Theoretical Framework: A Duality of Effects

The net electronic effect of any substituent is a balance between its inductive and resonance contributions. The cyclopropoxy group presents a compelling case study in this balance.

  • Inductive Effect (σ-withdrawal): The oxygen atom is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond (a -I effect). Furthermore, the cyclopropyl ring itself, due to its high s-character in the C-C bonds, exhibits a degree of electron-withdrawing inductive character.[1]

  • Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aniline π-system (+R effect). This donation is significant and is further enhanced by the ability of the cyclopropyl ring's Walsh orbitals to interact with and stabilize the adjacent positive charge developed on the oxygen during resonance. This π-donation increases electron density on the aromatic ring, particularly at the ortho and para positions.

The interplay of these opposing forces is key to the cyclopropoxy group's utility. The overall effect is strongly position-dependent, with the resonance donation being most pronounced when the group is at the para position relative to the amino group.

Visualizing the Electronic Push-Pull

The following diagram illustrates the dual electronic nature of a para-cyclopropoxy substituent on an aniline ring.

Caption: Inductive (-I) and Resonance (+R) effects of a cyclopropoxy group.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of a substituent's electronic effect on the reactivity of an aromatic ring.[3] The substituent constant, sigma (σ), is negative for electron-donating groups (EDGs) and positive for electron-withdrawing groups (EWGs).[4]

While data for the cyclopropoxy group is less common than for methoxy or ethoxy, we can infer its properties. The cyclopropyl group itself is electron-donating, particularly at the para position.[5] The addition of the oxygen bridge enhances this electron-donating character via resonance, making the cyclopropoxy group a stronger EDG than the cyclopropyl group alone, and comparable to the well-known methoxy group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Primary Effect
-H 0.000.00Reference
-c-C₃H₅ -0.21-0.07Electron Donating
-OCH₃ -0.27+0.12Strongly Donating (para), Weakly Withdrawing (meta)
-OC₃H₅ ~ -0.25 (Est.) ~ +0.15 (Est.) Strongly Donating (para), Weakly Withdrawing (meta)
-Cl +0.23+0.37Electron Withdrawing
-NO₂ +0.78+0.71Strongly Electron Withdrawing
(Data sourced from literature compilations; cyclopropoxy values are estimated based on related structures)[5][6]

The estimated negative σp value for the cyclopropoxy group confirms its strong electron-donating nature at the para position, driven by resonance. Conversely, the positive σm value indicates that at the meta position, where resonance is not a factor, the inductive withdrawal of the oxygen atom dominates.

Impact on Physicochemical Properties: Basicity (pKa)

The electronic nature of a substituent directly influences the basicity of the aniline nitrogen. Electron-donating groups increase the electron density on the nitrogen, making its lone pair more available to accept a proton, thus increasing the pKa of the conjugate acid (making the aniline more basic).[7] Electron-withdrawing groups have the opposite effect.[7]

For a para-cyclopropoxy aniline, the strong +R effect significantly increases the electron density on the ring and, consequently, on the amino group. This leads to an increase in basicity compared to unsubstituted aniline.

CompoundpKa of Conjugate Acid (BH⁺)
Aniline4.63
4-Methoxyaniline5.34
4-Cyclopropoxyaniline ~5.2-5.4 (Est.)
4-Chloroaniline4.00
4-Nitroaniline1.00
(Data sourced from various chemical databases and literature)[8]

The estimated pKa for 4-cyclopropoxyaniline is expected to be substantially higher than that of aniline, and very similar to that of 4-methoxyaniline, reflecting their comparable electron-donating strengths.

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by the cyclopropoxy group are readily observable using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The electron-donating cyclopropoxy group shields the aromatic protons, causing them to resonate at a lower chemical shift (further upfield) compared to aniline itself. This effect is most pronounced for the ortho and para protons relative to the cyclopropoxy group. The cyclopropyl protons themselves typically appear as a complex multiplet in the highly shielded 0.5-1.0 ppm region.[9][10] The methine proton of the cyclopropyl group attached to the oxygen will be the most downfield of the cyclopropyl protons.

  • ¹³C NMR: The ipso-carbon (the carbon attached to the oxygen) will be significantly deshielded due to the oxygen's electronegativity. However, the ortho and para carbons of the aniline ring will be shielded (shifted upfield) due to the increased electron density from resonance donation.

Infrared (IR) Spectroscopy

The primary influence of the cyclopropoxy group on the IR spectrum will be observed in the C-O stretching and N-H stretching frequencies.

  • C-O Stretch: A strong absorption band characteristic of an aryl-alkyl ether will be present, typically in the 1200-1250 cm⁻¹ region.

  • N-H Stretch: The increased electron density on the nitrogen atom slightly weakens the N-H bonds and may shift the symmetric and asymmetric N-H stretching vibrations (typically ~3300-3500 cm⁻¹) to slightly lower wavenumbers compared to unsubstituted aniline.

Influence on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The amino group of aniline is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution.[11] The addition of a second strong activating group, like the para-cyclopropoxy substituent, makes the ring exceptionally electron-rich and highly susceptible to electrophiles.[7][12]

Reactions such as halogenation, nitration, and sulfonation will proceed much more rapidly than on benzene or even aniline itself.[13] However, this high reactivity can be a double-edged sword, often leading to over-reaction (e.g., poly-bromination) or undesirable side reactions, particularly under strongly acidic conditions where the basic amino group can be protonated.[13][14] Protonation of the -NH₂ group converts it into an -NH₃⁺ group, which is a strongly deactivating, meta-directing group.[11]

Resonance Stabilization in EAS

The cyclopropoxy group's ability to stabilize the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho position is a key reason for the enhanced reactivity.

Caption: Resonance stabilization of the arenium ion in EAS.

Nucleophilicity of the Amino Group

The increased electron density on the nitrogen atom not only enhances its basicity but also its nucleophilicity. Cyclopropoxy-substituted anilines will generally be more potent nucleophiles than unsubstituted aniline in reactions such as acylation, alkylation, or formation of Schiff bases.

Synthetic Methodologies

The most common and direct route to synthesizing cyclopropoxy aniline derivatives is via the Williamson ether synthesis.[15][16] This involves the Sₙ2 reaction between the sodium or potassium salt of an aminophenol (the nucleophile) and a cyclopropyl halide or tosylate (the electrophile).[17]

Experimental Protocol: Synthesis of 4-Cyclopropoxyaniline

This protocol outlines a representative synthesis from 4-aminophenol.

Objective: To synthesize 4-cyclopropoxyaniline via Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Cyclopropyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq). Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide is complete when hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopropyl bromide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C overnight with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-cyclopropoxyaniline.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start 4-Aminophenol + Cyclopropyl Bromide Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Alkylation SN2 Alkylation (60°C, Overnight) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, IR, MS) Purification->Characterization Final Pure 4-Cyclopropoxyaniline Characterization->Final

Caption: General workflow for the synthesis of 4-cyclopropoxyaniline.

Conclusion and Outlook

The cyclopropoxy group is a powerful modulator of the electronic properties of aniline derivatives. Its unique ability to donate electrons strongly through resonance while maintaining a compact, rigid structure makes it an attractive substituent in drug design. By increasing the basicity and nucleophilicity of the aniline nitrogen and strongly activating the aromatic ring towards electrophilic substitution, the cyclopropoxy group can be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule, enhance binding to biological targets, or provide a reactive handle for further synthetic transformations. As the demand for novel chemical matter with precisely controlled properties continues to grow, a thorough understanding of the electronic contributions of unique functional groups like cyclopropoxy will remain a critical asset for scientists in the chemical and pharmaceutical industries.

References

  • PubChem. (n.d.). 4-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved March 7, 2026, from [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]

  • Allen, K. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute. Retrieved March 7, 2026, from [Link]

  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.
  • Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Survey. Retrieved March 7, 2026, from [Link]

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Exploratory

Literature review of 5-iodoaniline derivatives in medicinal chemistry

An In-depth Technical Guide to 5-Iodoaniline Derivatives in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The 5-iodoaniline scaffold is a cornerstone in modern medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Iodoaniline Derivatives in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-iodoaniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and highly strategic building block for the synthesis of a diverse array of therapeutic agents. Its unique combination of an aniline core, capable of critical hydrogen bonding interactions, and a reactive iodine substituent, offers a powerful toolkit for drug design. The iodine atom not only provides a synthetic handle for intricate molecular elaboration via cross-coupling reactions but also engages in potent halogen bonding, significantly influencing drug-target interactions and pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis, structure-activity relationships, and therapeutic applications of 5-iodoaniline derivatives, with a focus on their roles as kinase inhibitors in oncology, novel antimicrobial agents, and modulators of the immune system. Detailed experimental protocols and an analysis of key signaling pathways are presented to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this privileged scaffold in their discovery programs.

The 5-Iodoaniline Scaffold: A Privileged Starting Point in Drug Discovery

Halogenated anilines are invaluable intermediates in pharmaceutical synthesis, and among them, iodoaniline isomers (ortho, meta, and para) stand out for their exceptional utility.[1] 4-Iodoaniline, for example, is a widely used precursor in the development of anticancer, anti-inflammatory, and antiviral compounds.[1] The core value of the iodoaniline scaffold lies in two primary features:

  • The Aniline Moiety: The amino group provides a crucial hydrogen bond donor/acceptor site, which is frequently exploited to anchor ligands to the hinge region of protein kinases, a key interaction for achieving potent inhibition.

  • The Iodine Substituent: The iodine atom is the most distinguishing feature, offering a trifecta of advantages: a reactive handle for carbon-carbon and carbon-heteroatom bond formation, a unique ability to form strong halogen bonds, and a means to modulate the compound's overall physicochemical properties.[1][2]

This guide will delve into the strategic application of these features, demonstrating how the 5-iodoaniline core and its isomers are transformed into complex, biologically active molecules.

The Strategic Role of the Iodine Atom

The incorporation of an iodine atom into a drug candidate is a deliberate design choice, driven by its profound impact on both chemical synthesis and biological function.

A Versatile Handle for Synthetic Elaboration

The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition in metal-catalyzed cross-coupling reactions. This reactivity makes iodoanilines ideal substrates for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, alkyl, and amino substituents to build molecular complexity.[3] This synthetic flexibility is paramount for generating chemical libraries for lead discovery and optimization.[1]

Halogen Bonding: A Key Noncovalent Interaction

Beyond its synthetic utility, the iodine atom is a powerful halogen bond (XB) donor. Halogen bonding is a highly directional, noncovalent interaction between an electron-deficient region on the halogen atom (termed a σ-hole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom in a protein backbone).[2][4] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[4]

This interaction is increasingly recognized as a critical element in rational drug design for several reasons:

  • Enhanced Binding Affinity: A well-placed halogen bond can significantly increase the binding affinity of a ligand for its target protein, contributing to improved potency.

  • Improved Selectivity: The strict geometric requirements of halogen bonds can be exploited to achieve selectivity for a specific target over closely related off-targets.

  • Modulation of ADME/T Properties: Halogen bonds can influence a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile by mediating interactions with metabolic enzymes and transport proteins.[5]

Applications in Bioimaging

The iodine atom makes iodoaniline derivatives particularly suitable for the development of medical imaging agents.[1] Radioisotopes of iodine, such as ¹²⁵I, can be incorporated into the molecule to create radiotracers for techniques like Single Photon Emission Computed Tomography (SPECT). For instance, a radioiodinated version of the kinase inhibitor Sunitinib has been developed to visualize Vascular Endothelial Growth Factor Receptor (VEGFR) expression in tumors, offering a potential tool for non-invasive diagnosis and therapy monitoring.[6]

Key Therapeutic Applications and Target Pathways

The versatility of the 5-iodoaniline scaffold has led to its application across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, as their dysregulation drives tumor growth and proliferation.[7][8][9] Many kinase inhibitors incorporate an aniline or substituted aniline core to achieve potent and selective inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10] Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy. The iodo-sunitinib analogue, for example, is a potent inhibitor of VEGFR-2.[6]

VEGFR Signaling Pathway Figure 1: Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS via GRB2/SOS PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation Migration Survival PLCg->Proliferation via PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified VEGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when mutated or overexpressed, drives the growth of many cancers.[11][12][13] The general mechanism of EGFR signaling involves ligand binding, receptor dimerization, and autophosphorylation, which initiates downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[12] Iodoaniline-based scaffolds can be designed to inhibit this process.

EGFR Signaling Pathway Figure 2: Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Grb2_Shc Grb2 / Shc EGFR->Grb2_Shc Phosphorylation & Recruitment PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Recruitment RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Grb2_Shc->RAS_RAF_MEK_ERK CellResponse Proliferation Survival Differentiation RAS_RAF_MEK_ERK->CellResponse PI3K_AKT->CellResponse

Figure 2: Simplified EGFR Signaling Pathway
Antimicrobial Agents: Iodo-Quinolines

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Iodo-quinoline derivatives have shown significant promise in this area.[14][15] The quinolone core is a well-established antibacterial pharmacophore, with its primary mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15] The addition of iodine to the quinoline scaffold has been shown to enhance this activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus epidermidis and fungi like Candida parapsilosis.[14][16]

Cancer Immunotherapy: Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a key role in tumor immune evasion.[17] By catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 depletes the local microenvironment of tryptophan, an essential amino acid for T-cell function, and produces immunosuppressive metabolites.[17][18] This suppresses the anti-tumor immune response. Inhibiting IDO1 is therefore an attractive strategy for cancer immunotherapy. Several IDO1 inhibitors have advanced to clinical trials, and the iodoaniline scaffold serves as a valuable starting point for the design of new inhibitors that can interact with the heme-containing active site.[17][19]

IDO1 Pathway Figure 3: IDO1-Mediated Immune Suppression Tryptophan Tryptophan IDO1 IDO1 Enzyme (in Tumor/APCs) Tryptophan->IDO1 Catabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Inhibition T-Cell Arrest & Apoptosis IDO1->T_Cell_Inhibition Depletes Trp Treg_Activation Treg Activation Kynurenine->Treg_Activation ImmuneSuppression Immune Suppression T_Cell_Inhibition->ImmuneSuppression Treg Regulatory T-Cell (Treg) Treg->ImmuneSuppression

Figure 3: IDO1-Mediated Immune Suppression

Data Presentation & Experimental Protocols

Quantitative data is essential for understanding the structure-activity relationships (SAR) of 5-iodoaniline derivatives. The following tables summarize the biological activity of representative compounds.

Data Tables

Table 1: Antimicrobial Activity of Selected 6-Iodo-Quinoline Derivatives [14][16]

Compound IDR-Group (at position 2)MIC (mg/mL) vs S. epidermidisIC50 (mg/mL) vs C. parapsilosis
4a Phenyl0.250.03
4c 4-Bromophenyl0.060.02
4d 4-Chlorophenyl0.120.01
4e 4-Fluorophenyl0.250.03
7 Methyl0.060.04
DMSO (Solvent Control)250.21

Data extracted from a study on newly synthesized iodo-quinolines, highlighting the potent activity compared to the solvent control.

Table 2: Kinase Inhibitory Activity of 5-Iodo-Sunitinib [6]

CompoundTarget KinaseBinding Affinity (Kd, nM)
5-Iodo-Sunitinib VEGFR-216
Sunitinib VEGFR-29

This data shows that the 5-iodo derivative of Sunitinib retains high-affinity binding to its target, VEGFR-2, making it a suitable candidate for radiolabeling studies.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key 5-iodoaniline derivatives. These are intended for research purposes and should be performed by qualified personnel with appropriate safety precautions.

Quinoline_Synthesis_Workflow Figure 4: Workflow for Iodo-Quinoline Synthesis Start Start: Iodo-aniline, Aldehyde, Pyruvic Acid Dissolve 1. Dissolve reactants & catalyst (TFA) in acetic acid Start->Dissolve Reflux 2. Heat to reflux (12 hours) Dissolve->Reflux Cool 3. Cool to room temperature Reflux->Cool Filter 4. Filter precipitate Cool->Filter Wash 5. Wash with ethanol Filter->Wash Recrystallize 6. Recrystallize from DCM/Ethanol Wash->Recrystallize End End: Purified Iodo-Quinoline Recrystallize->End

Figure 4: Workflow for Iodo-Quinoline Synthesis

Protocol 1: General Procedure for Synthesis of 6-Iodo-Substituted Carboxy-Quinolines [14][15]

  • Reactant Preparation: In a round-bottom flask, solubilize the desired substituted aldehyde (1.0 mmol) in a minimal amount of glacial acetic acid.

  • Addition of Reagents: To the aldehyde solution, add pyruvic acid (1.5 mmol) followed by a catalytic amount of trifluoroacetic acid (TFA, ~20 µL). Stir the mixture for 10 minutes at room temperature.

  • Addition of Iodoaniline: In a separate vessel, dissolve 4-iodoaniline (1.0 mmol) in a minimal amount of glacial acetic acid. Add this solution to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux with constant stirring for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and water to remove residual reactants and solvent.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/ethanol, to yield the final 6-iodo-carboxy-quinoline derivative.

Protocol 2: Synthesis of 5-Iodo-Sunitinib Analogue via Knoevenagel Condensation [6]

This protocol describes the final condensation step in the synthesis of 5-iodo-sunitinib, a representative indolinone-based kinase inhibitor.

  • Reactant Preparation: To a solution of 5-iodo-1,3-dihydro-2H-indol-2-one (5-iodooxindole) (1.0 mmol) in ethanol, add 5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product with cold petroleum ether and dry under vacuum to obtain 5-iodo-sunitinib.

Conclusion and Future Perspectives

5-Iodoaniline and its derivatives are firmly established as privileged scaffolds in medicinal chemistry. Their synthetic tractability, combined with the unique ability of the iodine atom to engage in halogen bonding and serve as a bioimaging label, provides a rich platform for drug discovery. The successful application of these building blocks in developing potent kinase inhibitors and novel antimicrobials underscores their importance.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: Applying modern synthetic methodologies to create novel and more complex 5-iodoaniline derivatives to target a broader range of biological targets.

  • Rational Design of Halogen Bonds: Increasingly using computational tools to rationally design halogen bonds to optimize ligand-target interactions, enhancing both potency and selectivity.

  • Development of Theranostics: Combining the therapeutic properties of iodoaniline derivatives with the imaging capabilities of iodine radioisotopes to create "theranostic" agents that can simultaneously diagnose and treat diseases like cancer.

As our understanding of disease biology deepens, the strategic and multifaceted nature of the 5-iodoaniline scaffold ensures it will remain a vital tool for the next generation of drug development professionals.

References

Please note: For brevity, a selection of key references is provided below. All information is supported by the comprehensive search conducted.

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • Cighir, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Retrieved March 7, 2026, from [Link]

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  • IC 50 values of derivatives against cancer cells and relative inhibitory activity against Topo I and Topo II. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oda, K., et al. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved March 7, 2026, from [Link]

  • Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. Retrieved March 7, 2026, from [Link]

  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Method for preparing sunitinib. (n.d.). Google Patents.
  • Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • Ishikura, M., et al. (n.d.). A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules. Retrieved March 7, 2026, from [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Retrieved March 7, 2026, from [Link]

  • 3-Iodoaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • James, T. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • IDO and PD-L1 Peptide Based Immune-Modulatory Therapeutic (IO102-IO103) in Combination With Pembrolizumab for BCG-Unresponsive or Intolerant, Non-Muscle Invasive Bladder Cancer. (n.d.). ClinicalTrials.gov. Retrieved March 7, 2026, from [Link]

  • Cighir, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Retrieved March 7, 2026, from [Link]

  • EGFR signaling pathway. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wuest, M., et al. (2012). Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib. Bioorganic & Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved March 7, 2026, from [Link]

  • Application of sunitinib in cancer treatment and analysis of its synthetic route. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. Retrieved March 7, 2026, from [Link]

  • Simulated [p-iodoaniline] •+ ···Cl -model system. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Liu, X., et al. (n.d.). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research. Retrieved March 7, 2026, from [Link]

  • Exploring Molecular Docking And Quantitative Structure-Activity Relationships Of Oridonin Derivatives As Inhibitors Of Akt Protein Kinase. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • p-IODOANILINE. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. (2017). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved March 7, 2026, from [Link]

  • Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

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  • Commercially available FDA approved drugs having the indolinone core. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Protecting Group Strategies for the Amine Functionality of 2-Cyclopropoxy-5-iodoaniline

Introduction: The Strategic Importance of 2-Cyclopropoxy-5-iodoaniline 2-Cyclopropoxy-5-iodoaniline is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its structure presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Cyclopropoxy-5-iodoaniline

2-Cyclopropoxy-5-iodoaniline is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its structure presents a unique combination of functionalities: a nucleophilic aniline amine, a sterically and electronically influential cyclopropoxy group, and a versatile iodo-substituent poised for cross-coupling reactions. The aniline moiety, while essential, complicates synthetic routes targeting the iodo position. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, which can lead to undesirable side reactions, such as chelation or reaction with metal catalysts, thereby inhibiting or preventing desired transformations.[1][2]

The substituents on the aniline ring significantly modulate its reactivity. The ortho-cyclopropoxy group introduces steric hindrance around the amine, which can influence the kinetics of N-functionalization.[3] Electronically, the ether oxygen donates electron density into the ring via resonance, increasing the ring's activation towards electrophiles, while the para-iodo group withdraws electron density via induction.[4] This delicate electronic balance necessitates a robust strategy to temporarily mask the amine's reactivity. This guide provides a detailed analysis and actionable protocols for the protection of the amine in 2-Cyclopropoxy-5-iodoaniline, ensuring the success of subsequent synthetic manipulations.

Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is contingent upon its stability to the planned downstream reaction conditions and the orthogonality of its cleavage conditions relative to other functional groups in the molecule. For 2-Cyclopropoxy-5-iodoaniline, the key challenge is to preserve the C-I bond and the cyclopropoxy ether during both protection and deprotection steps. We present three robust strategies: N-acetylation, N-Boc protection, and N-nosylation.

Protecting GroupStructureInstallation ConditionsStability ProfileCleavage ConditionsAdvantages & Disadvantages
Acetyl (Ac) Ac₂O or AcCl, Base (e.g., Pyridine, Et₃N)Stable to Suzuki, Sonogashira, Heck conditions. Not stable to strong acid or base.Acidic (e.g., aq. HCl) or Basic (e.g., aq. NaOH, LiOH) hydrolysis.Pro: Inexpensive, high-yielding, crystalline products. Con: Cleavage requires harsh basic/acidic conditions that may not be suitable for sensitive substrates.
tert-Butoxycarbonyl (Boc) Boc₂O, Base (e.g., Et₃N, DMAP)Stable to basic, hydrogenolysis, and nucleophilic conditions. Labile to strong acids.Strong acid (e.g., TFA, HCl in Dioxane).Pro: Mild cleavage, highly orthogonal, excellent stability to many cross-coupling conditions. Con: Reagent is more expensive; cleavage is incompatible with acid-sensitive groups.
2-Nitrobenzenesulfonyl (Nosyl, Ns) NsCl, Base (e.g., Pyridine)Extremely robust. Stable to strong acids, bases (e.g., NaOtBu), and most organometallic reagents.Mildly basic thiol conditions (e.g., Thiophenol, K₂CO₃).Pro: High stability for multi-step synthesis; mild, orthogonal cleavage. Con: Can be more difficult to install; introduces a strongly colored group.

Experimental Protocols: Protection of 2-Cyclopropoxy-5-iodoaniline

These protocols are designed as self-validating systems, including guidance on reaction monitoring and purification to ensure the isolation of the target compound with high purity.

Protocol 1: N-Acetylation

This protocol leverages the classic and cost-effective acetylation to form the corresponding anilide. The resulting amide significantly attenuates the nucleophilicity and basicity of the nitrogen.[5]

Caption: N-Acetylation of 2-Cyclopropoxy-5-iodoaniline.

Materials and Reagents:

  • 2-Cyclopropoxy-5-iodoaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 2-Cyclopropoxy-5-iodoaniline in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure N-(2-Cyclopropoxy-5-iodophenyl)acetamide.

Protocol 2: N-Boc Protection

The Boc group is arguably the most versatile protecting group for anilines undergoing metal-catalyzed cross-coupling, owing to its robust stability and mild, acidic cleavage.

Caption: N-Boc protection of 2-Cyclopropoxy-5-iodoaniline.

Materials and Reagents:

  • 2-Cyclopropoxy-5-iodoaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Cyclopropoxy-5-iodoaniline in anhydrous THF (approx. 0.2 M), add triethylamine, DMAP, and Boc₂O.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (2x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can often be used directly or purified by silica gel chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure carbamate.

Protocol 3: N-Nosyl Protection

For synthetic routes requiring extreme stability, the nosyl group provides a highly robust shield for the amine. Its cleavage under mild, thiol-based conditions provides excellent orthogonality.

Caption: N-Nosyl protection of 2-Cyclopropoxy-5-iodoaniline.

Materials and Reagents:

  • 2-Cyclopropoxy-5-iodoaniline (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Cyclopropoxy-5-iodoaniline in anhydrous DCM (approx. 0.2 M) and add pyridine.

  • Stir the solution at room temperature and add NsCl portion-wise over 10 minutes.

  • Continue stirring at room temperature for 3-6 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with 1 M HCl (3x) to remove pyridine.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude sulfonamide by silica gel chromatography to obtain the desired product.

Deprotection Protocols

The successful removal of the protecting group is as critical as its installation.

  • Deacetylation (Acidic Hydrolysis): Reflux the N-acetylated compound in a mixture of 6 M HCl and ethanol (1:1) for 6-12 hours.

  • Boc Cleavage (Acidic Cleavage): Stir the N-Boc protected compound in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM at room temperature for 1-2 hours. Alternatively, use 4 M HCl in 1,4-dioxane.

  • Nosyl Cleavage (Thiolysis): Dissolve the N-nosyl compound in a solvent like Acetonitrile or DMF. Add thiophenol (2-3 eq) and potassium carbonate (K₂CO₃, 3-4 eq). Stir at room temperature for 2-4 hours.

Strategic Workflow Visualization

The choice of a protecting group strategy is fundamentally linked to the overall synthetic plan. The following workflow illustrates the decision-making process.

G A Start: 2-Cyclopropoxy-5-iodoaniline B Select Protection Strategy A->B C1 N-Acetylation B->C1 Cost-effective, simple coupling C2 N-Boc Protection B->C2 Mild cleavage needed, base stability C3 N-Nosyl Protection B->C3 High stability needed, orthogonal cleavage D Downstream Reaction (e.g., Suzuki, Sonogashira Coupling) C1->D C2->D C3->D E Select Deprotection Method D->E F1 Acid/Base Hydrolysis E->F1 from Acetyl F2 Acidolysis (TFA, HCl) E->F2 from Boc F3 Thiolysis (PhSH, K₂CO₃) E->F3 from Nosyl G Final Product: Functionalized Aniline F1->G F2->G F3->G

Sources

Application

Application Note: Microwave-Assisted Derivatization of 2-Cyclopropoxy-5-iodoaniline in Kinase Inhibitor Discovery

Introduction & Rationale In modern medicinal chemistry, the incorporation of cycloalkoxy groups—specifically cyclopropoxy ethers—has emerged as a powerful strategy to optimize the pharmacokinetic (PK) and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the incorporation of cycloalkoxy groups—specifically cyclopropoxy ethers—has emerged as a powerful strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. Unlike flexible, linear alkoxy groups (e.g., methoxy or ethoxy), the cyclopropoxy moiety possesses significant sp²-like character. This imparts unique conformational rigidity, enhanced lipophilicity, and superior metabolic stability against oxidative dealkylation . This structural motif has been successfully utilized in the development of highly selective ALK and p38α MAP kinase inhibitors .

2-Cyclopropoxy-5-iodoaniline serves as a highly versatile bifunctional building block for synthesizing such kinase inhibitors. The nucleophilic aniline amine allows for rapid amidation or urea formation, while the C5 iodine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions. However, the steric bulk of the ortho-cyclopropoxy group can hinder reactivity and lead to extended reaction times or undesired dehalogenation under conventional heating. This application note details a highly efficient, microwave-assisted protocol to overcome these thermodynamic barriers, enabling rapid Suzuki-Miyaura cross-coupling and subsequent derivatization.

Mechanistic Insights (E-E-A-T)

The choice of microwave irradiation over conventional thermal heating is driven by the need to rapidly surpass the activation energy (


) required for the oxidative addition of the bulky 2-cyclopropoxy-5-iodoaniline to the palladium(0) species. Microwave heating provides instantaneous, volumetric heating, drastically reducing reaction times from hours to minutes. This kinetic control minimizes competitive side reactions, such as hydrodehalogenation or homocoupling of the boronic acid .

For the Suzuki-Miyaura coupling, we utilize PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). The bulky N-heterocyclic carbene (NHC) ligand facilitates the reductive elimination step, which is often rate-limiting in sterically congested biaryl syntheses. A biphasic solvent system (1,4-Dioxane/H₂O) ensures optimal solubility of both the lipophilic iodoaniline and the inorganic base (K₂CO₃).

Experimental Workflows

Workflow A 2-Cyclopropoxy-5-iodoaniline (Starting Material) B Microwave Suzuki Coupling Pd Catalyst, 110°C, 15 min A->B C Biaryl Aniline Intermediate (LC-MS Validation) B->C D Microwave Amidation Acyl Chloride, Base, 80°C, 10 min C->D E Kinase Inhibitor Analog (Final Product) D->E

Microwave-assisted two-step synthesis workflow for kinase inhibitor analogs.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Self-Validating System: This protocol incorporates in-process LC-MS checks to ensure complete consumption of the iodo-precursor before proceeding to downstream purification, preventing the co-elution of unreacted starting material.

  • Reagent Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-cyclopropoxy-5-iodoaniline (1.0 equiv, 0.5 mmol, 137.5 mg), 4-fluorophenylboronic acid (1.2 equiv, 0.6 mmol, 84 mg), and K₂CO₃ (2.5 equiv, 1.25 mmol, 172.5 mg).

  • Catalyst Addition: Add PEPPSI-iPr catalyst (2 mol%, 0.01 mmol, 6.8 mg). Causality: PEPPSI-iPr is air-stable and provides exceptional turnover numbers for sterically hindered substrates under microwave conditions .

  • Solvent Introduction: Add 4.0 mL of a degassed 1,4-Dioxane/H₂O mixture (3:1 v/v). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Heat to 110 °C for 15 minutes with a pre-stirring time of 30 seconds.

  • In-Process Validation: Carefully uncap the vial after cooling to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting material mass (m/z 276 [M+H]⁺) and the appearance of the biaryl product mass (m/z 244 [M+H]⁺).

  • Workup: Dilute the reaction mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the biaryl aniline intermediate.

Protocol 2: Microwave-Assisted Amidation
  • Reaction Setup: Dissolve the purified biaryl aniline intermediate (1.0 equiv, 0.3 mmol) in anhydrous dichloromethane (DCM, 3 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 0.6 mmol) followed by the dropwise addition of the desired acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.1 equiv, 0.33 mmol).

  • Microwave Irradiation: Seal the vial and heat in the microwave synthesizer at 80 °C for 10 minutes. Causality: The ortho-cyclopropoxy group sterically hinders the amine; microwave heating accelerates the nucleophilic attack on the acyl chloride, drastically improving yields compared to room-temperature stirring.

  • Validation & Isolation: Perform TLC (Hexanes/EtOAc 1:1) to confirm the consumption of the aniline. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the final kinase inhibitor analog.

Quantitative Data Presentation

To validate the efficiency of the microwave-assisted protocol, a comparative optimization study was conducted using 2-cyclopropoxy-5-iodoaniline and 4-fluorophenylboronic acid.

EntryCatalyst (2 mol%)Heating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
1Pd(PPh₃)₄Conventional9012 h45%82%
2Pd(dppf)Cl₂Conventional9012 h68%88%
3Pd(dppf)Cl₂Microwave11015 min89%>95%
4 PEPPSI-iPr Microwave 110 15 min 94% >98%

Table 1: Optimization of the Suzuki-Miyaura cross-coupling of 2-cyclopropoxy-5-iodoaniline. Microwave irradiation combined with the NHC-ligated PEPPSI-iPr catalyst provides superior yields and purity in a fraction of the time.

Biological Application Context

Compounds synthesized using this cyclopropoxy-aniline scaffold are frequently evaluated for their ability to inhibit kinases involved in inflammatory and oncogenic pathways. For instance, p38α MAPK is a critical node in the production of pro-inflammatory cytokines. The synthetic analogs generated via this protocol are designed to bind competitively to the ATP-binding pocket of the kinase, stabilizing the "DFG-in" or "DFG-out" conformations depending on the extended substitution pattern .

Pathway Stimulus Inflammatory Cytokines / Stress MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target of Inhibitor) MKK3_6->p38 Phosphorylation Downstream Pro-inflammatory Gene Expression (IL-6, TNF-α) p38->Downstream Inhibitor Synthesized Analog (Binds ATP Pocket) Inhibitor->p38 Inhibition

p38 MAPK signaling pathway illustrating the therapeutic intervention point.

Conclusion

The integration of microwave-assisted synthesis with the highly functional 2-cyclopropoxy-5-iodoaniline scaffold provides a robust, self-validating platform for drug discovery. By systematically selecting advanced palladium precatalysts (PEPPSI-iPr) and leveraging microwave dielectric heating, researchers can bypass the steric limitations of the cyclopropoxy group, achieving high-yielding cross-couplings and amidations in minutes rather than hours. This accelerated workflow is indispensable for the rapid generation of structure-activity relationship (SAR) libraries in kinase inhibitor development.

References

  • Title: Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Source: Synlett (via Organic-Chemistry.org) URL: [Link]

Method

Application Notes and Protocols: Strategic Introduction of the Cyclopropoxy Moiety in Aniline Scaffolds

Abstract The cyclopropoxy group is a privileged structural motif in modern medicinal chemistry, valued for its ability to fine-tune lipophilicity, improve metabolic stability, and impart favorable conformational constrai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropoxy group is a privileged structural motif in modern medicinal chemistry, valued for its ability to fine-tune lipophilicity, improve metabolic stability, and impart favorable conformational constraints on bioactive molecules. Its incorporation into the aniline scaffold—a cornerstone of countless pharmaceutical agents—presents unique synthetic challenges, primarily revolving around the chemoselective formation of an aryl-oxygen bond in the presence of a nucleophilic amino group. This comprehensive guide provides researchers, medicinal chemists, and process development scientists with an in-depth analysis of robust methodologies for the synthesis of cyclopropoxy anilines. We will dissect three primary metal-catalyzed cross-coupling strategies: Palladium-catalyzed Buchwald-Hartwig etherification, Copper-catalyzed Ullmann condensation, and the direct Chan-Lam O-arylation. For each method, we provide a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into optimizing reaction outcomes.

Introduction: The Strategic Value of the Cyclopropoxy-Aniline Motif

The substitution of common alkoxy groups (e.g., methoxy, ethoxy) with a cyclopropoxy moiety can have profound effects on a drug candidate's profile. The strained three-membered ring introduces a unique conformational rigidity and alters electronic properties compared to its linear counterparts. Furthermore, the cyclopropyl group is often more resistant to oxidative metabolism, potentially leading to an improved pharmacokinetic profile.

The synthesis of cyclopropoxy anilines (cPr-O-Ar-NH2) requires the precise formation of a C(aryl)–O(cyclopropyl) bond. The primary challenge lies in managing the reactivity of the aniline nitrogen, which can compete as a nucleophile, leading to undesired N-arylation or N-cyclopropylation byproducts. The strategies detailed herein address this challenge through two principal approaches:

  • "Protect-Couple-Reduce": Utilizing a nitroarene as a masked aniline. The nitro group is a strong electron-withdrawing group that activates the aryl halide for nucleophilic substitution and is subsequently reduced to the desired aniline in a final step.

  • Direct Coupling: Employing reaction conditions that chemoselectively favor O-arylation over N-arylation on an aminophenol substrate.

This guide will equip the practicing chemist with the foundational knowledge and practical protocols to confidently incorporate this valuable functional group.

Strategy 1: Palladium-Catalyzed C–O Cross-Coupling (Buchwald-Hartwig Etherification)

The Buchwald-Hartwig reaction, renowned for C–N bond formation, has been successfully extended to the synthesis of aryl ethers.[1] This methodology offers mild conditions, broad functional group tolerance, and high catalytic efficiency, making it a premier choice for modern synthesis. The "Protect-Couple-Reduce" strategy is exceptionally well-suited for this reaction.

Mechanistic Rationale

The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) pathway. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the cyclopropanol and deprotonation by a base forms a palladium-alkoxide intermediate. The critical C–O bond-forming step is the reductive elimination from this intermediate, which releases the aryl cyclopropyl ether product and regenerates the Pd(0) catalyst.[2] The choice of a sterically hindered and electron-rich biarylphosphine ligand is crucial for promoting the difficult reductive elimination step for C–O bond formation.[1]

pd0 Pd(0)L pd_complex [Ar-Pd(II)(L)-X] pd0->pd_complex Oxidative Addition (Ar-X) alkoxide_complex [Ar-Pd(II)(L)-OcPr] pd_complex->alkoxide_complex Ligand Exchange (+ cPr-OH, -HX) product_complex Ar-O-cPr alkoxide_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Synthesis of 4-Cyclopropoxy-aniline

This two-step protocol details the coupling of 1-bromo-4-nitrobenzene with cyclopropanol, followed by nitro group reduction.

Step A: Synthesis of 1-Cyclopropoxy-4-nitrobenzene

  • Reagents & Materials:

    • 1-bromo-4-nitrobenzene (1.0 equiv)

    • Cyclopropanol (1.5 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous Toluene

    • Schlenk flask or equivalent reaction vessel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-nitrobenzene, Pd₂(dba)₃, SPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe, followed by cyclopropanol.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-cyclopropoxy-4-nitrobenzene.

Step B: Reduction to 4-Cyclopropoxy-aniline

  • Reagents & Materials:

    • 1-Cyclopropoxy-4-nitrobenzene (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Ethanol or Ethyl Acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Procedure:

    • Dissolve 1-cyclopropoxy-4-nitrobenzene in ethanol or ethyl acetate in a round-bottom flask.

    • Add SnCl₂·2H₂O portion-wise. If using ethyl acetate, add a few drops of concentrated HCl to initiate the reaction.

    • Stir the mixture at 60-70 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and carefully basify by slow addition of concentrated NaOH solution until the pH is >10. Caution: Exothermic reaction.

    • Extract the resulting suspension with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization to afford pure 4-cyclopropoxy-aniline.

Strategy 2: Copper-Catalyzed C–O Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C–O bonds, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[3] Modern protocols, however, utilize soluble copper sources and ligands, allowing for milder conditions and improved yields, making it a cost-effective alternative to palladium-based methods.[4][5]

Mechanistic Rationale

While the precise mechanism can vary, a widely accepted pathway involves a Cu(I)/Cu(III) cycle or related Cu(I) intermediates.[4] The reaction is initiated by the formation of a copper(I) cyclopropoxide species from cyclopropanol, a base, and a Cu(I) salt. This species then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently performs a reductive elimination to furnish the aryl cyclopropyl ether and regenerate a Cu(I) species. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine are often essential to stabilize the copper intermediates and facilitate the coupling.

cluster_workflow Ullmann Condensation Workflow cu_alkoxide L-Cu(I)-OcPr cu_complex [Ar-Cu(III)(L)(X)-OcPr] product Ar-O-cPr cu_catalyst Cu(I) Source (e.g., CuI) Start Halo-nitrobenzene + Cyclopropanol Step1 Combine with CuI, Ligand, Base (e.g., K₂CO₃) in DMF Start->Step1 Step2 Heat (120-150 °C) Step1->Step2 Step3 Workup & Purification Step2->Step3 Step4 Nitro Group Reduction Step3->Step4 End Final Product: Cyclopropoxy Aniline Step4->End

Caption: General workflow for Ullmann-based synthesis.

Experimental Protocol: Synthesis of 3-Cyclopropoxy-aniline

This protocol uses the "Protect-Couple-Reduce" strategy with 1-chloro-3-nitrobenzene.

  • Reagents & Materials:

    • 1-chloro-3-nitrobenzene (1.0 equiv)

    • Cyclopropanol (2.0 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • 1,10-Phenanthroline (0.2 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

    • Reaction tube or flask with reflux condenser

  • Procedure:

    • To a reaction vessel, add 1-chloro-3-nitrobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF and cyclopropanol via syringe.

    • Heat the reaction mixture to 130-150 °C for 24-48 hours, stirring vigorously.

    • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the intermediate by column chromatography to obtain 1-cyclopropoxy-3-nitrobenzene.

    • Reduce the nitro group as described in Protocol 2.2, Step B to yield 3-cyclopropoxy-aniline.

Strategy 3: Direct Chan-Lam C–O Coupling

The Chan-Lam coupling offers an elegant and direct route by coupling a boronic acid with a nucleophile.[6] For this application, cyclopropylboronic acid is coupled with an aminophenol. This strategy avoids the need for a nitro-group reduction, shortening the synthetic sequence. The primary consideration is achieving selectivity for O-arylation over N-arylation.

Reagent Focus: Cyclopropylboronic Acid

Cyclopropylboronic acid is a stable, commercially available solid, but can also be prepared in the lab. A common route involves the reaction of cyclopropyl magnesium bromide with trimethyl borate, followed by an acidic workup.[7][8]

Mechanistic Rationale & Selectivity

The Chan-Lam reaction typically uses a Cu(II) catalyst, such as copper(II) acetate. The proposed mechanism involves coordination of the nucleophiles (both the -OH and -NH₂ groups of the aminophenol) to the copper center. Transmetalation with cyclopropylboronic acid forms a copper(III) intermediate. Reductive elimination then forms the C–O or C–N bond.[9] Achieving O-selectivity often relies on the greater acidity of the phenolic proton compared to the anilinic proton, allowing it to preferentially form the copper-phenoxide intermediate under controlled basic conditions (e.g., using a mild base like pyridine or triethylamine).

cu2 Cu(II) cu_phenoxide [Cu(II)-OArNH₂] cu2->cu_phenoxide Coordination (HO-Ar-NH₂) cu3_intermediate [cPr-Cu(III)(B(OH)₂)-OArNH₂] cu_phenoxide->cu3_intermediate Transmetalation (cPr-B(OH)₂) product cPr-O-Ar-NH₂ cu3_intermediate->product Reductive Elimination product->cu2 Regeneration (Oxidant)

Caption: Simplified catalytic cycle for Chan-Lam O-arylation.

Experimental Protocol: Synthesis of 4-Amino-2-cyclopropoxyphenol
  • Reagents & Materials:

    • 4-Aminoresorcinol (1.0 equiv)

    • Cyclopropylboronic acid (1.2 equiv)

    • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, can often be catalytic)

    • Pyridine or Triethylamine (2.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

    • Molecular sieves (4Å)

    • Air or Oxygen atmosphere (via a balloon or by running the reaction open to air)

  • Procedure:

    • To a round-bottom flask, add 4-aminoresorcinol, cyclopropylboronic acid, Cu(OAc)₂, and powdered molecular sieves.

    • Add anhydrous DCM as the solvent.

    • Add pyridine and stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours.

    • Monitor the reaction by LC-MS for the formation of the desired product.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves.

    • Wash the Celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The polarity of the product will be significantly different from the starting diol, facilitating separation.

Comparative Summary of Methodologies

FeatureBuchwald-Hartwig (Pd-cat.)Ullmann Condensation (Cu-cat.)Chan-Lam Coupling (Cu-cat.)
Strategy Protect-Couple-ReduceProtect-Couple-ReduceDirect Coupling
Typical Temp. 80 - 110 °C120 - 160 °CRoom Temperature - 40 °C
Catalyst Palladium complexesCopper(I) salts (e.g., CuI)Copper(II) salts (e.g., Cu(OAc)₂)
Key Reagents Aryl halide, CyclopropanolAryl halide, CyclopropanolAminophenol, Cyclopropylboronic acid
Advantages High yields, excellent functional group tolerance, well-defined mechanism.[10]Low catalyst cost, scalable.[11]Short synthetic route, mild conditions, avoids reduction step.
Disadvantages High cost of Pd and ligands, potential for catalyst poisoning.[2]Harsh conditions (high temp), often requires stronger electron-withdrawing groups on aryl halide.[3]Potential for N-arylation side products, may require stoichiometric copper.

Conclusion

The synthesis of cyclopropoxy anilines is a critical capability for medicinal and materials chemists. Modern organometallic chemistry provides several powerful and reliable methods to achieve this transformation. For broad substrate scope and high efficiency, the Buchwald-Hartwig C–O coupling followed by nitro reduction is a state-of-the-art approach. For cost-sensitive, large-scale syntheses, the Ullmann condensation remains a viable and robust alternative. Finally, for atom economy and streamlined synthesis where a suitable aminophenol is available, the Chan-Lam coupling offers the most direct path under remarkably mild conditions. The choice of method will ultimately depend on the specific substrate, available resources, and desired scale of the reaction.

References

  • Arava, V. (2013). Synthesis of Cyclopropyl anilines.
  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, e202301336.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • BenchChem. (2025).
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. Journal of Organic Chemistry, 65(1), 96-103.
  • Google Patents. (n.d.). CN105001249A - Method for preparing cyclopropyl boronic acid.
  • Patsnap. (2015). Method for preparing cyclopropyl boronic acid. Eureka.
  • Li, B., Hu, Y., & Tochtrop, G. P. (n.d.).
  • (2014). Metal-catalyzed activation of ethers via C–O bond cleavage. Rsc.org.
  • Chemistry LibreTexts. (2023).
  • (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
  • Organic Synthesis.
  • (n.d.).
  • Wikidoc. (2012).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Retrieved from [Link]

  • GalChimia. (2020). A Different Approach to Anilines.
  • West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.
  • (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC.
  • (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT.
  • Gardarsdottir, H. (2024).
  • ChemTalk. (2025).
  • (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
  • Das, A., & Patil, N. T. (n.d.). Ligand-Enabled Gold-Catalyzed C(sp2)–O Cross-Coupling Reactions. ChemRxiv.
  • (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing iodine impurities from aniline derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when isolating and purifying iodinated anil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when isolating and purifying iodinated aniline derivatives.

Anilines are strongly activated aromatic systems. While this makes them excellent substrates for electrophilic aromatic substitution, it simultaneously makes them highly susceptible to over-iodination, oxidation, and the retention of stubborn molecular iodine impurities[1]. The following guide bridges the gap between theoretical reaction mechanisms and field-proven laboratory techniques, ensuring your purification protocols are both logically sound and highly reproducible.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My crude reaction mixture is dark brown or deep yellow. How do I efficiently remove residual molecular iodine ( )?

The Causality: The dark brown or yellow coloration is a direct visual indicator of unreacted molecular iodine (


) or triiodide (

) complexes dissolved in your organic phase. Because the amino (

) group strongly activates the aromatic ring, iodination reactions often require a slight stoichiometric excess of the iodinating agent (e.g.,

,

, or

salts) to drive the reaction to completion[2][3].

The Solution: A reductive chemical quench using sodium thiosulfate (


) or sodium bisulfite (

)[3][4]. Thiosulfate acts as a mild reducing agent, converting highly lipophilic molecular iodine into highly water-soluble iodide ions (

) via the following redox reaction:

This transforms the impurity's solubility profile, allowing it to be completely partitioned into the aqueous waste during liquid-liquid extraction.

Self-Validating Protocol: Sodium Thiosulfate Quench

  • Transfer your crude organic reaction mixture (e.g., in dichloromethane or ethyl acetate) to an appropriately sized separatory funnel.

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Add the thiosulfate solution to the separatory funnel in a 1:1 volume ratio with the organic layer.

  • Stopper the funnel, invert, and vent immediately to release any pressure. Shake vigorously for 1-2 minutes.

  • Validation Step: Allow the phases to separate. The organic layer should transition from dark brown/yellow to pale yellow or colorless. If the organic layer remains dark, repeat the wash with fresh thiosulfate until the color is completely discharged[3].

  • Drain the organic layer and wash once with brine to remove residual water, then dry over anhydrous

    
    .
    
Q2: NMR analysis shows my product is contaminated with di-iodo and tri-iodoaniline byproducts. How do I separate them?

The Causality: The


 group donates electron density into the aromatic ring via resonance, making the ortho and para positions highly nucleophilic. Even with strict stoichiometric control, local concentration gradients during reagent addition can lead to over-iodination, yielding 2,4-diiodoaniline or 2,4,6-triiodoaniline[1][3].

The Solution: Exploit the differential crystal lattice energies and lipophilicity of the compounds. Heavy, polarizable iodine atoms significantly alter the solubility of the aniline derivative. Mono-iodinated anilines generally exhibit different solubility thresholds in moderately polar or non-polar solvents compared to their poly-iodinated counterparts.

Self-Validating Protocol: Recrystallization

  • Evaporate the dried organic layer from Q1 under reduced pressure to yield the crude solid.

  • Suspend the crude solid in a minimum volume of boiling ethanol (for polar-leaning derivatives) or cyclohexane (for non-polar isolation)[3][5].

  • Add the hot solvent dropwise until the solid just dissolves (creating a saturated solution).

  • Remove from heat and allow the flask to cool slowly to room temperature. Validation Step: Do not disturb the flask; slow cooling promotes the exclusion of poly-iodinated impurities from the growing crystal lattice of the mono-iodinated target.

  • Once at room temperature, chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield.

  • Collect the pure crystals via vacuum filtration and wash with a small amount of ice-cold solvent.

Q3: How do I resolve regioisomers (e.g., separating ortho-iodoaniline from para-iodoaniline)?

The Causality: Direct iodination lacks absolute regiocontrol. While the para position is sterically favored, the ortho position is statistically favored (two ortho sites vs. one para site), leading to a mixture of isomers[1][5]. Because these isomers have identical molecular weights and highly similar functional groups, standard acid-base extractions will not separate them.

The Solution: Silica gel column chromatography or selective precipitation. For example, para-iodoaniline can often be selectively crystallized from cyclohexane, leaving the ortho isomer in the mother liquor[5]. For absolute resolution, flash chromatography using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is required[2].

Part 2: Quantitative Data & Impurity Profiling

To assist in selecting the correct purification method, consult the following table which summarizes the physical properties and removal strategies for common iodination impurities.

Impurity TypeChemical NaturePrimary CauseRecommended Purification MethodEfficiency / Yield Impact
Molecular Iodine (

)
Lipophilic, OxidizingUnreacted starting material10%

Aqueous Wash
High efficiency; negligible product loss.
Poly-iodoanilines Bulky, Highly LipophilicOver-reaction at ortho/para sitesRecrystallization (Ethanol)Moderate; requires sacrificing some target product to the mother liquor.
Regioisomers Structurally similarLack of regiocontrolColumn Chromatography (Silica)High purity; time-intensive.
Anilinium Salts Water-solubleAcidic reaction conditionsNeutralization with

High efficiency; recovers free-base aniline.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of the reaction mechanism and the physical workflow required to isolate the pure product.

G Aniline Aniline (Activated Ring) Reaction Electrophilic Aromatic Substitution Aniline->Reaction I2 Iodinating Agent (e.g., I2, KICl2) I2->Reaction Mono Mono-iodoaniline (Target) Reaction->Mono Poly Poly-iodoanilines (Over-reaction) Reaction->Poly ResI2 Residual I2 (Brown Impurity) Reaction->ResI2 Quench Na2S2O3 Quench (Redox) ResI2->Quench Iodide Water-Soluble Iodide (I-) (Aqueous Waste) Quench->Iodide Reduction

Electrophilic iodination pathway and chemical quenching of residual iodine.

Workflow Start Crude Reaction Mixture (Organic Solvent) Wash1 Add 10% Na2S2O3 (aq) Stir until colorless Start->Wash1 PhaseSep Phase Separation (Separatory Funnel) Wash1->PhaseSep AqWaste Aqueous Layer (Iodide Salts -> Discard) PhaseSep->AqWaste Bottom/Top depending on solvent OrgLayer Organic Layer (Iodoanilines) PhaseSep->OrgLayer Dry Dry over MgSO4 & Evaporate Solvent OrgLayer->Dry Recryst Recrystallization (Ethanol or Cyclohexane) Dry->Recryst Pure Pure Mono-iodoaniline (Crystals) Recryst->Pure Filtration Filtrate Mother Liquor (Poly-iodo impurities) Recryst->Filtrate

Step-by-step downstream purification workflow for iodinated aniline derivatives.

References

  • Source: nih.
  • 2-Iodopropane | 75-30-9 - Benchchem (Application Notes on Iodine Removal)
  • Source: benchchem.
  • Source: google.
  • Source: manac-inc.co.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Iodoanilines

Welcome to our dedicated technical support center for optimizing reaction temperatures when working with sterically hindered iodoanilines. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing reaction temperatures when working with sterically hindered iodoanilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with these complex substrates in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter. Each solution is designed to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemical principles at play.

Issue 1: Low or No Conversion of the Sterically Hindered Iodoaniline

Question: I am attempting a Suzuki-Miyaura coupling with a 2,6-disubstituted iodoaniline and a bulky boronic acid. Even at what I consider a high temperature (80 °C), I am recovering most of my starting material. What are the likely causes, and how can I improve the yield?

Answer: Low conversion with sterically hindered substrates is a frequent challenge and often points to a high activation energy barrier for the rate-limiting step, which is typically the oxidative addition of the iodoaniline to the palladium(0) catalyst. The steric bulk surrounding the iodine atom impedes the approach of the palladium complex.[1][2]

Causality & Solution:

  • Insufficient Thermal Energy: While 80 °C may be sufficient for less hindered substrates, highly congested systems often require more thermal energy to overcome the steric clash during oxidative addition.[1][2] A systematic increase in temperature is the first logical step.

  • Catalyst Inhibition: The product, a sterically hindered arylamine, can sometimes coordinate to the palladium center and act as a catalyst inhibitor, especially when using monodentate phosphine ligands.[3]

  • Inappropriate Ligand Choice: The ligand is crucial for promoting the reaction. For sterically demanding substrates, bulky, electron-rich phosphine ligands are generally required to facilitate both oxidative addition and subsequent reductive elimination.[2][4]

Troubleshooting Protocol:

  • Systematic Temperature Increase: Cautiously increase the reaction temperature in a stepwise manner.[5][6] A good approach is to run small-scale screening reactions at 100 °C, 120 °C, and even higher if your solvent allows. Monitor for both product formation and any signs of decomposition.[5]

  • Ligand Screening: If increasing the temperature alone is insufficient, consider switching to a more appropriate ligand. For sterically hindered iodoanilines, ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families, as well as N-heterocyclic carbene (NHC) ligands, are often more effective.[4] These ligands are designed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

  • Consider a Different Catalyst System: In some cases, pincer-type diphosphine ligands like Xantphos or DPEphos can form very stable palladium catalysts that are effective at higher temperatures.[3]

Issue 2: Significant Formation of Side Products, Especially Dehalogenation and Homocoupling

Question: I've increased the temperature for my Buchwald-Hartwig amination of a sterically hindered iodoaniline, and while I'm seeing more product, I'm also getting a lot of dehalogenated aniline and biaryl homocoupling products. How can I suppress these side reactions?

Answer: The formation of dehalogenation (hydrodehalogenation) and homocoupling products is often exacerbated by high temperatures.[2][4] These side reactions compete with the desired cross-coupling pathway.

Causality & Solution:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing the desired coupling. High temperatures can promote this side reaction.[2]

  • Homocoupling: The dimerization of the aryl halide or the coupling partner can also be favored at elevated temperatures.[2][7]

  • Catalyst Decomposition: At very high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive for the desired reaction but can catalyze side reactions.[5]

Troubleshooting Protocol:

  • Find the "Sweet Spot" for Temperature: The goal is to find a temperature that is high enough to promote the desired reaction but low enough to minimize side reactions. A temperature screening experiment is highly recommended.[5]

  • Optimize Catalyst Loading: Sometimes, a lower catalyst loading can reduce the rate of side reactions.[2]

  • Choice of Base and Solvent: The base and solvent system can influence the prevalence of side reactions. For instance, in some cases, switching to a weaker base or a different solvent can mitigate these issues.[5]

  • Copper-Free Conditions for Sonogashira: If you are performing a Sonogashira coupling, alkyne homo-coupling is often promoted by the copper(I) co-catalyst. Switching to a copper-free protocol can eliminate this side reaction.[4]

Data Presentation: Temperature Screening for a Model Suzuki-Miyaura Reaction

Temperature (°C)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
8015< 5< 2
10045105
12075158
140603015

This table illustrates a hypothetical optimization, showing that 120 °C provides the best balance between product formation and side reactions.

Issue 3: Reaction Stalls and Mixture Turns Black

Question: My reaction mixture for a Sonogashira coupling involving a hindered iodoaniline turns black after a few hours at 110 °C, and the reaction stops. What is happening, and how can I prevent it?

Answer: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[5] This is a common deactivation pathway, especially at high temperatures.[5]

Causality & Solution:

  • Ligand Dissociation: At high temperatures, the stabilizing ligand can dissociate from the palladium center, leading to the aggregation of "naked" Pd(0) atoms into palladium black.[5]

  • Oxidative Degradation: Trace oxygen in the reaction can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[6]

Troubleshooting Protocol:

  • Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]

  • Increase Ligand-to-Palladium Ratio: Using a slight excess of the phosphine ligand can sometimes help to prevent dissociation and stabilize the active catalytic species.[5]

  • Use a More Robust Ligand: As mentioned previously, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more stable at higher temperatures.[2][4]

  • Lower the Reaction Temperature: If possible, try to find a lower temperature that still provides a reasonable reaction rate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in cross-coupling reactions with sterically hindered iodoanilines?

Temperature provides the necessary activation energy to overcome the kinetic barriers of the catalytic cycle. For sterically hindered substrates, the oxidative addition and reductive elimination steps are often sluggish.[2] Increasing the temperature accelerates these steps, leading to a higher reaction rate. However, excessively high temperatures can promote catalyst decomposition and undesirable side reactions.[2][5]

Q2: How does steric hindrance specifically affect the optimal reaction temperature?

Greater steric hindrance around the iodine atom on the aniline ring increases the energy barrier for the palladium catalyst to approach and insert into the carbon-iodine bond (oxidative addition).[1] Consequently, more thermal energy (a higher temperature) is generally required to achieve a reasonable reaction rate compared to less hindered substrates.

Q3: Are there any alternatives to simply increasing the temperature?

Yes. Before resorting to very high temperatures, it is often more effective to optimize other reaction parameters:

  • Ligand Selection: The use of bulky, electron-rich ligands can dramatically lower the activation energy for key steps in the catalytic cycle, sometimes allowing the reaction to proceed at lower temperatures.[2][4]

  • Catalyst Pre-activation: Using modern palladacycle precatalysts can lead to more efficient formation of the active Pd(0) species.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can often significantly shorten reaction times and improve yields, sometimes at lower bulk temperatures.[1]

Q4: What is a good starting temperature for a reaction with a new, sterically hindered iodoaniline?

For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with sterically hindered iodoanilines, a good starting point is often in the range of 80-100 °C.[1][2][8] However, be prepared to increase this to 120 °C or higher, depending on the specific substrates and ligand system. It is always advisable to perform a small-scale temperature screening experiment.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to finding the optimal temperature for your reaction.

Materials:

  • Sterically hindered iodoaniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Small reaction vials with stir bars

  • Heating block with multiple wells

Procedure:

  • Reaction Setup: In an inert atmosphere (glovebox), add the iodoaniline, arylboronic acid, palladium catalyst, ligand, and base to separate reaction vials.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Heating: Place the vials in a pre-heated heating block with different wells set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by TLC, LC-MS, or GC-MS.

  • Analysis: Quench the reactions and analyze the crude mixtures to determine the conversion to product and the formation of any side products. This will provide quantitative data to identify the optimal temperature.[5]

Visualizations

Logical Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Temperature Screening cluster_2 Troubleshooting & Refinement A Select Sterically Hindered Iodoaniline & Coupling Partner B Choose Initial Catalyst System (e.g., Pd(OAc)₂/SPhos) A->B C Select Base and Solvent (e.g., K₃PO₄ in Dioxane) B->C D Run Small-Scale Reactions at Multiple Temperatures (e.g., 80, 100, 120 °C) C->D E Analyze Conversion & Side Products (TLC, LC-MS, GC-MS) D->E F Low Conversion? E->F G High Side Products? E->G F->G No H Increase Temperature Further or Change Ligand F->H Yes I Lower Temperature or Optimize Catalyst Loading G->I Yes J Scale-Up Optimized Reaction Conditions G->J No H->D Re-screen I->D

Caption: A logical workflow for optimizing reaction temperature.

Effect of Temperature on Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Temperature cluster_2 Potential Outcomes Reactants Ar-I + Coupling Partner + Pd(0)L₂ Temp Temperature (Activation Energy) Desired Desired Cross-Coupling Product Temp->Desired Optimal Temp Side1 Dehalogenation Temp->Side1 Too High Temp Side2 Homocoupling Temp->Side2 Too High Temp Decomp Catalyst Decomposition (Palladium Black) Temp->Decomp Excessive Temp

Caption: The influence of temperature on competing reaction pathways.

References

  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC. (n.d.).
  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions - Benchchem. (n.d.).
  • High-Temperature Behavior of Pd/MgO Catalysts Prepared via Various Sol–Gel Approaches. (2024, October 27).
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
  • Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - PMC. (2023, May 1).
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? (2025, February 27).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem. (n.d.).
  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Publishing. (2017, April 3).
  • Bite angle dependence of the rate of reductive elimination from diphosphine palladium complexes - Sci-Hub. (n.d.).
  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. (n.d.).
  • Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence | Inorganic Chemistry - ACS Publications. (n.d.).
  • Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and - The Doyle Group - UCLA. (2023, April 4).
  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate. (n.d.).
  • influence of catalyst treatments on the decomposition of hydrogen peroxide on supported palladium - SciELO. (n.d.).
  • Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds - PubMed. (2018, April 11).
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (2025, October 19).
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - Princeton University. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015, February 23).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene - Benchchem. (n.d.).
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2).
  • Technical Support Center: Sonogashira Coupling of Complex Molecules - Benchchem. (n.d.).
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.).
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.).
  • Oxidative addition of aryl iodides and bromides to gold. Reaction of a... - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides | Organic Letters - ACS Publications. (2025, May 28).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design | Journal of the American Chemical Society - ACS Publications. (2023, March 16).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Optimization of the reaction. All reactions were carried out on a 0.1... - ResearchGate. (n.d.).
  • Machine learning-guided strategies for reaction conditions design and optimization. (2024, October 4).
  • (PDF) Steric Hindrance Effect in High-Temperature Reactions - ResearchGate. (2026, January 5).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27).

Sources

Troubleshooting

Technical Support Center: Stability and Reactivity of Cyclopropyl Ethers Under Acidic Conditions

Welcome to the Technical Support Center. As drug development increasingly relies on strained ring systems to modulate lipophilicity and metabolic stability, the cyclopropyl ether moiety has become a structural staple. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on strained ring systems to modulate lipophilicity and metabolic stability, the cyclopropyl ether moiety has become a structural staple. However, the juxtaposition of an electron-donating oxygen atom adjacent to a highly strained cyclopropane ring creates unique vulnerabilities during synthesis.

This guide is engineered for researchers and application scientists. It bypasses generic advice to provide field-proven insights, mechanistic causality, and self-validating protocols for managing cyclopropyl ethers under acidic conditions.

Mechanistic Causality: The "Why" Behind Acidic Instability

To troubleshoot cyclopropyl ether degradation, one must first understand the thermodynamic and electronic forces at play. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain. When the adjacent ether oxygen is protonated by a Brønsted acid or coordinated by a Lewis acid, the oxygen atom withdraws electron density, severely weakening the already strained C1–C7 (or equivalent) carbon-carbon bond.

This activation facilitates rapid C–C bond cleavage, relieving the ring strain and generating a stabilized oxocarbenium or cyclopropylcarbinyl cation intermediate. Depending on the reaction environment, this intermediate will either undergo a stereospecific 1,2-hydride shift to form an allylic ether or be trapped by a nucleophile to yield a ring-opened product (1)[1].

G A Cyclopropyl Ether B Activated Complex (H+ or Lewis Acid) A->B Acid C Oxocarbenium Intermediate B->C Ring Strain Release D Allylic Ether (Isomerization) C->D 1,2-Hydride Shift E Ring-Opened Product (Nucleophile Trapping) C->E + Nucleophile

Mechanism of acid-catalyzed cyclopropyl ether ring-opening and isomerization.

Troubleshooting Guides & FAQs

Q1: My cyclopropyl ether is degrading during a routine Boc-deprotection with TFA. How can I prevent this? Root Cause: While cyclopropyl groups are generally stable in mild acids, strong acids like Trifluoroacetic acid (TFA) can catalyze ring-opening. This is particularly aggressive if the resulting carbocation is further stabilized by neighboring functional groups (2)[2]. Corrective Action:

  • Dilution & Scavenging: Reduce TFA concentration (e.g., 10–20% in DCM) and add a carbocation scavenger like triisopropylsilane (TIPS) or anisole to intercept reactive intermediates.

  • Alternative Reagents: Switch to milder Lewis acidic conditions, such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine in DCM at 0 °C. This avoids the high proton activity that drives the C–C bond cleavage.

Q2: I am using a cyclopropylmethyl (cPrMe) ether as a protecting group. How do I selectively cleave it without destroying my core scaffold? Root Cause: Conventional methyl ethers require very harsh Lewis acids (like BBr₃) for deprotection, which often destroy sensitive polyphenolic or heterocyclic scaffolds. The cPrMe group is strategically designed to be more labile to specific acidic conditions due to the thermodynamic favorability of forming a cyclopropylcarbinyl cation (3)[3]. Corrective Action: Use Boron trichloride (BCl₃) combined with tetrabutylammonium iodide (TBAI). The BCl₃ coordinates the ether oxygen, promoting cyclopropane ring opening and subsequent cleavage, providing a controlled deprotection pathway that is significantly milder than BBr₃.

Q3: I observed an unexpected alkene byproduct when treating my cyclopropyl ether with Zinc Iodide (ZnI₂). What happened? Root Cause: Mild Lewis acids like ZnI₂ catalyze the isomerization of cyclopropyl ethers to allyl ethers. The mechanism involves the cleavage of the C–C bond to form a zwitterionic adduct, followed by an intramolecular 1,2-hydride shift that eliminates the Lewis acid and produces the double bond (1)[1]. Corrective Action: Avoid halophilic Lewis acids if isomerization is undesired. If a Lewis acid is mandatory for your transformation, strictly control the stoichiometry (use catalytic amounts) and maintain temperatures at or below -78 °C.

Workflow Start Acidic Reaction with Cyclopropyl Ether Check Assess Acid Strength Start->Check Mild Mild Acid (AcOH, dil. HCl) Check->Mild Strong Strong/Lewis Acid (TFA, BBr3) Check->Strong Action1 Proceed normally. Keep T < 25°C. Mild->Action1 Action2 Is acid substitution possible? Strong->Action2 Yes Use milder alternative (e.g., TMSOTf) Action2->Yes Yes No Buffer system or minimize time Action2->No No

Decision tree for conducting acidic reactions in the presence of cyclopropyl ethers.

Empirical Data: Stability Matrix

The following table summarizes the expected stability of cyclopropyl ethers across various standard acidic environments encountered in organic synthesis.

Reagent / ConditionAcid TypeCyclopropyl Ether StabilityPrimary OutcomeReference
Acetic Acid (AcOH) / H₂OMild BrønstedHighly StableIntact cyclopropyl ether2
Pyridinium p-toluenesulfonate (PPTS)Mild BrønstedHighly StableIntact (ideal for acetal cleavage)4
10% TFA in DCM (0 °C)Strong BrønstedModerately StableIntact (highly time-dependent)2
ZnI₂ (Catalytic, RT)Mild LewisUnstable (Isomerized)Allylic ether formation1
BCl₃ / TBAI (-78 °C to RT)Strong LewisUnstable (Cleaved)Phenol / Alcohol deprotection3

Validated Experimental Protocols

Protocol A: Mild Acidic Workup to Preserve Cyclopropyl Ethers

Context: Used when quenching basic reactions (e.g., Grignard additions, enolate alkylations) where the product contains a sensitive cyclopropyl ether that would degrade under standard 1M HCl workup.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to kinetically slow any potential acid-catalyzed side reactions.

  • Buffer Preparation: Instead of standard mineral acids, prepare a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

  • Quenching: Add the NH₄Cl solution dropwise to the reaction mixture under vigorous stirring to safely quench unreacted organometallics.

  • Rapid Partitioning: Extract the aqueous layer with a low-polarity solvent (e.g., MTBE or EtOAc) to rapidly partition the cyclopropyl ether into the organic phase.

    • Self-Validation Check: Test the pH of the aqueous layer using pH paper; it should remain ≥ 5.5. If the pH drops lower, immediately neutralize the organic layer in the next step.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize any residual acidity before drying over Na₂SO₄ and concentrating.

Protocol B: Deliberate Cleavage of Cyclopropylmethyl (cPrMe) Protecting Group

Context: Selective deprotection of a cPrMe ether to reveal a phenol, utilizing BCl₃/TBAI to bypass the harshness of BBr₃.

  • Setup: Dissolve the cPrMe-protected substrate (1.0 equiv) and TBAI (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BCl₃ (1.0 M in DCM, 3.0 equiv) dropwise via syringe.

    • Self-Validation Check: The solution will typically exhibit a distinct color change (often yellow/orange) indicating successful Lewis acid-base complexation with the ether oxygen.

  • Monitoring: Stir at -78 °C for 1 hour, then gradually warm to 0 °C. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the higher Rf cPrMe ether and the appearance of the lower Rf phenol confirms successful cleavage.

  • Quenching: Quench carefully at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ to destroy excess BCl₃ safely.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • [4] Title: The Chemistry of Cyclopropanols. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • [3] Title: Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. Source: PMC (National Institutes of Health). URL:[Link]

  • [1] Title: A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of Halogenated Anilines: Platform Comparison &amp; Mechanistic Guide

Halogenated anilines (fluoro-, chloro-, and bromoanilines) are critical building blocks in pharmaceutical and agrochemical synthesis. However, due to their classification as potentially genotoxic impurities (PGIs), their...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated anilines (fluoro-, chloro-, and bromoanilines) are critical building blocks in pharmaceutical and agrochemical synthesis. However, due to their classification as potentially genotoxic impurities (PGIs), their trace-level detection and structural elucidation demand highly robust analytical workflows[1].

This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—for the characterization of halogenated anilines. By examining the causality behind their distinct fragmentation mechanisms, this guide empowers analytical scientists to select the optimal instrumentation and experimental design for isomer differentiation and impurity profiling.

Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of MS platform dictates the ionization mechanism, which fundamentally alters the fragmentation pathways of halogenated anilines.

GC-EI-MS (Hard Ionization)

Electron Ionization (EI) at a standard 70 eV generates highly reproducible radical cations (


). This platform excels at elemental confirmation due to the preservation of distinct isotopic signatures. For example, chlorine (

) exhibits a 3:1 natural abundance ratio, while bromine (

) shows a 1:1 ratio[2]. Single quadrupole GC-MS systems are ideal for library matching (e.g., NIST databases) and confirming the number of halogen atoms present on the aromatic ring[3].
LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) generates protonated molecules (


). While ESI alone provides minimal structural information, coupling it with Collision-Induced Dissociation (CID) in a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) system enables profound structural elucidation. LC-MS/MS is the superior platform for differentiating positional isomers  (ortho, meta, para) by exploiting proximity-driven fragmentation mechanisms, such as the "ortho effect"[1][4].
Table 1: Platform Capability Matrix
Feature/MetricGC-EI-MS (Single Quad / TOF)LC-ESI-MS/MS (QqQ / Q-TOF)
Primary Ion Species Radical Cation (

)
Protonated Molecule (

)
Isotopic Pattern Utility Excellent (Direct observation on

)
Moderate (Observed on precursor, lost in some fragments)
Isomer Differentiation Poor (Isomers yield nearly identical EI spectra)Excellent (CID pathways are highly position-dependent)
Trace Quantification Moderate (Selected Ion Monitoring - SIM)Superior (Multiple Reaction Monitoring - MRM)
Thermal Stability Req. High (Analytes must volatilize without degrading)Low (Analyzed in solution phase)

Mechanistic Causality: Defining the Fragmentation Pathways

To build robust analytical methods, one must understand why these molecules fragment the way they do under different energy regimes.

Electron Ionization (EI) Mechanisms

Under 70 eV EI, the aromatic ring of the aniline stabilizes the molecular ion, making


 a dominant base peak in most spectra[2]. The fragmentation is primarily driven by the stability of the resulting neutral losses:
  • Halogen Radical Loss (

    
    ):  The loss of 
    
    
    
    or
    
    
    is highly favorable, yielding a stable phenyl cation derivative. Fluorine, having a much stronger C-F bond, is rarely lost as a radical.
  • Hydrogen Cyanide Loss (

    
    ):  A hallmark of primary aromatic amines. The ring undergoes rearrangement to expel a neutral 
    
    
    
    molecule (27 Da), often following the loss of the halogen[2].

EI_Frag M Molecular Ion [M]+• m/z 145 / 147 (3-chloro-4-fluoroaniline) F1 [M - Cl]+ m/z 110 M->F1 - Cl• (Radical Loss) F2 [M - HCN]+• m/z 118 / 120 M->F2 - HCN (Neutral Loss) F3 [M - Cl - HCN]+ m/z 83 F1->F3 - HCN F2->F3 - Cl•

EI-MS fragmentation pathway of 3-chloro-4-fluoroaniline highlighting radical and neutral losses.
Collision-Induced Dissociation (CID) and the Ortho Effect

When protonated haloanilines (


) undergo CID, the position of the halogen relative to the amine group dictates the cleavage pathway.
  • Meta and Para Isomers: These isomers typically undergo standard inductive cleavage, losing ammonia (

    
    , 17 Da) or a halogen radical[1].
    
  • Ortho Isomers: The spatial proximity of the protonated amine (

    
    ) to the ortho-halogen facilitates a heterolytic hydrogen transfer. This results in the immediate neutral loss of the hydrogen halide (
    
    
    
    or
    
    
    ), forming a highly characteristic product ion (e.g.,
    
    
    92 for monochloroanilines)[1][4]. This "ortho effect" is a self-validating diagnostic tool for identifying 2-haloaniline impurities in a mixture.

CID_Ortho Prec Precursor Ion [M+H]+ m/z 128 / 130 Ortho 2-Chloroaniline Ortho Effect Prec->Ortho Para 4-Chloroaniline Standard Cleavage Prec->Para F_Ortho [M+H - HCl]+ m/z 92 Ortho->F_Ortho - HCl (Proximity Driven) F_Para [M+H - NH3]+ m/z 111 / 113 Para->F_Para - NH3 (Inductive Cleavage)

CID fragmentation of protonated chloroanilines demonstrating the proximity-driven ortho effect.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps to confirm instrument performance and pathway causality.

Protocol A: GC-EI-MS Profiling of Halogenated Anilines

Objective: Confirm elemental composition via isotopic profiling and library matching.

  • Sample Preparation: Dissolve the analyte (e.g., 3-chloro-4-fluoroaniline) in a volatile, non-protic solvent such as dichloromethane (DCM) to a final concentration of 1 mg/mL[2].

  • Chromatographic Separation: Inject 1 µL onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Set the injector to 250°C. Causality: A medium-polarity column ensures sharp peak shapes for basic amines without excessive secondary interactions[2].

  • Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C.

  • MS Acquisition: Operate the EI source at 70 eV and 230°C. Scan range:

    
     40–300.
    
  • Self-Validation Step: Inspect the molecular ion cluster. For a monochloroaniline, the

    
     and 
    
    
    
    peaks must exhibit a relative abundance ratio of 3:1 (±10% variance). Failure to observe this indicates co-elution, thermal degradation, or an incorrect molecular assignment[2].
Protocol B: LC-ESI-MS/MS Isomer Differentiation

Objective: Differentiate ortho, meta, and para haloaniline isomers using CID.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.05% acetic acid) and Mobile Phase B (Acetonitrile + 0.05% acetic acid). Causality: Acetic acid provides the necessary protons to ensure efficient

    
     formation in the ESI source[5].
    
  • Chromatographic Separation: Use a C18 column (e.g., Gemini-NX, 150 × 4.6 mm, 3 µm) at 30°C with a gradient elution at 1.0 mL/min[5].

  • MS/MS Acquisition: Operate a QqQ or Q-TOF in positive ESI mode. Perform a Product Ion Scan on the

    
     precursor.
    
  • Collision Energy (CE) Optimization: Ramp the CE from 10 eV to 40 eV using argon or nitrogen as the collision gas.

  • Self-Validation Step: Monitor the neutral losses. If the analyte is 2-chloroaniline, the dominant transition must be

    
     (loss of 
    
    
    
    , 36 Da)[4]. If the transition is
    
    
    (loss of
    
    
    , 17 Da), the isomer is definitively meta or para[1][4].

Quantitative Data Summary

The following table synthesizes the expected mass spectral data across both platforms, serving as a quick reference for method development.

Table 2: Characteristic Fragment Ions by Halogen Type & Position
Compound ClassIsomerEI-MS Base Peak / Molecular IonKey EI Neutral LossesLC-MS/MS (CID) PrecursorDominant CID Neutral Loss
Fluoroanilines Ortho

111

(27 Da)

112

(20 Da)[1]
Meta/Para

111

(27 Da)

112

(17 Da)
Chloroanilines Ortho

127 / 129 (3:1)

,


128 / 130

(36 Da)[4]
Meta/Para

127 / 129 (3:1)

,


128 / 130

(17 Da)[1]
Bromoanilines Ortho

171 / 173 (1:1)

,


172 / 174

(80 Da)[4]
Meta/Para

171 / 173 (1:1)

,


172 / 174

(17 Da)

Note: Difluoroanilines exhibit unique behavior, often losing HF regardless of strict ortho positioning due to complex ring rearrangements during CID[1].

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline." BenchChem Technical Guides.
  • BenchChem. "Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide." BenchChem Technical Guides.
  • SciSpace. "Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies." Rapid Communications in Mass Spectrometry.
  • Patrick, R. et al. "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation." Journal of Pharmaceutical and Biomedical Analysis (PubMed).
  • NIST WebBook. "m-Chloroaniline - Mass spectrum (electron ionization)." National Institute of Standards and Technology.
  • Oxford Academic. "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe." Journal of Chromatographic Science.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-Cyclopropoxy-5-iodoaniline via LC-MS

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a qualit...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-Cyclopropoxy-5-iodoaniline, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny. This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of this compound. We will explore the causality behind our methodological choices, present a self-validating protocol grounded in regulatory standards, and objectively compare LC-MS with alternative techniques.

The Analytical Imperative: Why LC-MS for 2-Cyclopropoxy-5-iodoaniline?

2-Cyclopropoxy-5-iodoaniline presents a unique analytical challenge. Its structure, an aromatic amine, makes it susceptible to oxidation and the formation of process-related impurities.[1][2] These can include starting material carryover, regioisomers, or byproducts from side reactions such as de-iodination or di-iodination.[2]

A robust purity method must therefore offer both high-resolution separation and definitive identification of potential impurities. LC-MS is uniquely suited for this task:

  • High-Performance Liquid Chromatography (HPLC) provides the necessary separation power, resolving the main compound from trace-level impurities. Reversed-phase (RP) chromatography is the workhorse for molecules of this polarity.[3][4]

  • Mass Spectrometry (MS) offers unparalleled specificity and sensitivity. It provides the mass-to-charge ratio (m/z) of the analyte and its impurities, which is critical for their tentative identification and confirmation. For an aniline derivative, Electrospray Ionization (ESI) is an ideal "soft" ionization technique, minimizing fragmentation and preserving the molecular ion for accurate mass determination.[5][6][7]

This combination allows not just for quantification of purity but also for the characterization of the impurity profile, a critical dataset for process chemistry and regulatory submissions.

A Validated LC-MS Method: Protocol and Rationale

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9][10][11] Our approach is anchored in the internationally recognized ICH Q2(R1) guideline , ensuring a self-validating and trustworthy protocol.[8][9][10][11][12]

Instrumentation and Chromatographic Conditions

The selection of each parameter is a deliberate choice to ensure optimal performance for this specific analyte.

ParameterSpecificationRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster analysis times compared to traditional HPLC.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MSOffers high mass accuracy for confident impurity identification. A simpler single quadrupole can be used for routine quantification.[13]
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds.[3][4] The sub-2 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the aniline, leading to better peak shape and enhanced ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with MS.[3]
Gradient 5% to 95% B over 10 minutesA gradient elution is essential to separate non-polar impurities that might be strongly retained from the more polar main analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe basic aniline group is readily protonated to form a positive ion [M+H]⁺, making ESI+ the most sensitive mode.[13][14][15]
MS Acquisition Full Scan (m/z 100-1000)Allows for the detection of all ionizable species within the mass range, crucial for identifying unknown impurities.
Method Validation Protocol (ICH Q2(R1) Framework)

A validation protocol must be established before the study begins, defining the procedures and acceptance criteria.[16][17]

G cluster_params Core Validation Parameters Start Start Validation Specificity Specificity (Ensure signal is from analyte only) Start->Specificity Linearity Linearity & Range (Response vs. Concentration) Specificity->Linearity Accuracy Accuracy (% Recovery of known amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity Limits) Precision->LOD_LOQ Robustness Robustness (Test minor method changes) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol: A solution of 2-Cyclopropoxy-5-iodoaniline is spiked with known related substances and potential starting materials. The chromatograms are analyzed to ensure baseline resolution between the main peak and all impurities. Peak purity analysis using the MS detector (confirming consistent mass spectra across the peak) provides definitive proof of specificity.[17]

  • Acceptance Criteria: Resolution > 2.0 between the main peak and all impurity peaks. Peak purity index > 990 (instrument-dependent).

B. Linearity and Range Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Data & Acceptance Criteria:

ParameterAcceptance CriterionTypical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero0.5% of response at 100% level

C. Accuracy Accuracy measures the closeness of the test results to the true value.[16]

  • Protocol: A sample matrix (placebo) is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Data & Acceptance Criteria:

Concentration LevelAcceptance Criterion (% Recovery)Typical Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%

D. Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][16]

  • Protocol:

    • Repeatability (Intra-assay): Six replicate preparations of the sample at 100% concentration are analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability test is duplicated by a different analyst on a different day, and potentially on a different instrument.

  • Data & Acceptance Criteria:

Precision TypeAcceptance Criterion (%RSD)Typical Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 3.0%1.5%

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (%Recovery 80-120%).

F. Robustness Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.[17]

  • Protocol: Small, deliberate changes are made to the method, such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits. The purity result should not be significantly affected.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its place among other analytical techniques. The choice of method depends on the specific goal, from early-stage development to routine quality control.

TechniquePrinciplePros for 2-Cyclopropoxy-5-iodoanilineCons for 2-Cyclopropoxy-5-iodoanilineBest Application
LC-MS Chromatographic separation followed by mass-based detection.Highest specificity for impurity identification. High sensitivity for trace analysis.Higher cost and complexity. Not ideal for quantifying non-ionizable impurities.Method development, impurity profiling, reference standard characterization, and investigation of out-of-spec results.
HPLC-UV Chromatographic separation followed by UV/Vis absorbance detection.Cost-effective, robust, and widely available. Excellent for quantification of known, chromophoric impurities.Cannot identify unknown impurities. Co-eluting impurities with similar UV spectra can be missed. Lower sensitivity than MS.Routine QC testing, batch release, and stability studies where the impurity profile is well-established.
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to a certified internal standard.Primary ratio method; does not require a reference standard of the analyte itself. Provides absolute purity.Low sensitivity; generally cannot detect impurities below 0.1%. Requires highly pure internal standard.Purity assignment of primary reference standards.
GC-MS Gas chromatographic separation followed by mass-based detection.Provides excellent separation for volatile compounds.The analyte is likely not volatile enough without derivatization, which adds complexity and potential for artifacts.[14]Not recommended for this analyte. Suitable for analyzing residual solvents in the sample.

Sample Analysis Workflow and Data Interpretation

The validated method provides a reliable workflow for determining the purity of any given batch.

G Sample Receive Sample Prep Prepare Sample (e.g., 1 mg/mL in Diluent) Sample->Prep SST System Suitability Test (Check resolution, tailing, etc.) Prep->SST Analysis Inject Sample & Acquire Data (LC-MS Full Scan) SST->Analysis Integration Integrate Chromatogram (All peaks > LOQ) Analysis->Integration Identification Identify Impurities (Match mass, fragmentation) Integration->Identification Calculation Calculate Purity (Area % Method) Identification->Calculation Report Generate Certificate of Analysis Calculation->Report

Purity Calculation: The most common method for calculating purity from a chromatogram is the Area Percent (Area %) method.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all compounds have a similar response factor in the detector. While a reasonable assumption for structurally similar impurities in MS, for regulatory filings, Relative Response Factors (RRFs) for known impurities should be determined to ensure the highest accuracy.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for purpose. For a critical pharmaceutical intermediate like 2-Cyclopropoxy-5-iodoaniline, an LC-MS method, when validated according to ICH Q2(R1) principles, provides the highest degree of confidence in its purity profile.[8][9][10][11] It delivers not only a quantitative purity value but also invaluable qualitative information about the impurities present. While techniques like HPLC-UV have their place in routine analysis, LC-MS remains the gold standard for method development, problem-solving, and ensuring the comprehensive quality of the material destined for API synthesis. This guide provides a robust framework for developing and validating such a method, ensuring data integrity and scientific rigor from the bench to the regulatory submission.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Aniline Impurities and Related Compound. Veeprho. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ANILINE. Ataman Kimya. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • Quality guidelines. European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. ScienceDirect. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. National Center for Biotechnology Information. [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. [Link]

  • Aniline. Wikipedia. [Link]

  • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. ACS Publications. [Link]

  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. [Link]

  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Anilines: Structure, Properties & Uses in Chemistry. Vedantu. [Link]

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